6-Chloro-5-methoxypyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKVNEBFHWMVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634324 | |
| Record name | 6-Chloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75711-01-2 | |
| Record name | 6-Chloro-5-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Imperative of Unambiguous Structural Verification
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-5-methoxypyridin-3-amine
In the landscape of drug development and agrochemical synthesis, substituted pyridines are foundational building blocks. Their utility is dictated by the precise arrangement of functional groups on the pyridine scaffold, where even a minor positional shift of a substituent can drastically alter biological activity, toxicity, and pharmacokinetic properties. The compound this compound (CAS No: 75711-01-2) is one such building block, presenting a specific substitution pattern that necessitates rigorous and unequivocal structural confirmation.
This guide eschews a simplistic checklist approach. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in an advanced analytical laboratory. We will demonstrate how a confluence of orthogonal analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—creates a self-validating system. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the authoritative confirmation required for progression in a research and development pipeline.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The initial phase of elucidation focuses on establishing the fundamental properties of the molecule: its mass, elemental composition, and the constituent functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
As a first principle, we must verify the molecular weight and elemental formula (C₆H₇ClN₂O). Electron Ionization Mass Spectrometry (EI-MS) is the ideal initial technique due to its ability to generate a clear molecular ion and characteristic fragmentation patterns.
The most telling feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[1] This results in a distinctive "M+2" peak in the mass spectrum, which is a powerful diagnostic tool.
Table 1: Expected Mass Spectrometry Data for C₆H₇ClN₂O
| Ion | Description | Expected m/z | Relative Intensity |
| [M]⁺ | Molecular ion with ³⁵Cl isotope | 158.02 | ~100% |
| [M+2]⁺ | Molecular ion with ³⁷Cl isotope | 160.02 | ~33% |
| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 143.00 | Variable |
| [M-Cl]⁺ | Loss of a chlorine radical | 123.05 | Variable |
Note: m/z values are calculated for the most abundant isotopes. Fragmentation intensities are variable and depend on ionization energy.
The observation of the molecular ion peak cluster at m/z 158 and 160 in the predicted ~3:1 ratio provides immediate and trustworthy evidence for a monochlorinated compound with the correct molecular weight.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, ~1 µg/mL) is introduced via direct infusion into the ion source.
-
Ionization: Standard Electron Ionization (EI) is employed with an electron energy of 70 eV. The ion source temperature is maintained at 200-250°C.
-
Mass Analysis: The mass analyzer is scanned over a relevant mass-to-charge range (e.g., m/z 40-250) to detect the molecular ion and significant fragments.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and the characteristic isotopic pattern of chlorine.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups hypothesized from the proposed structure. For this compound, we anticipate characteristic vibrations for the primary amine (N-H), the aromatic ring (C=C, C=N, C-H), the ether linkage (C-O), and the carbon-chlorine bond (C-Cl).
Table 2: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Sharp (Doublet) | N-H asymmetric & symmetric stretching (primary amine)[3][4] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (methoxy -CH₃) |
| 1620 - 1580 | Strong | N-H bending (scissoring)[4] |
| 1580, 1470 | Strong | C=C and C=N aromatic ring stretching[5] |
| 1250 - 1200 | Strong | Aryl-O asymmetric stretching (ether) |
| 1050 - 1000 | Medium | Aryl-O symmetric stretching (ether) |
| 850 - 750 | Strong | C-Cl stretching |
The presence of a distinct doublet in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, while the strong aryl-ether bands confirm the methoxy substituent.[4][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] A background spectrum is recorded and automatically subtracted.
-
Signal Averaging: To improve the signal-to-noise ratio, 16-32 scans are co-added.[2]
Part 2: Definitive Structural Elucidation with NMR Spectroscopy
While MS and FTIR confirm the pieces are present, NMR spectroscopy assembles them. A multi-dimensional NMR approach is essential to unambiguously determine the substitution pattern on the pyridine ring.
Experimental Protocol: General NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly observable.
-
Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5-0.6 mL of the deuterated solvent.[7]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
-
Pyridine Ring Protons (H-2, H-4): The structure contains two protons on the aromatic ring. Due to the influence of the substituents, they will appear as distinct signals in the aromatic region (typically δ 6.5-8.5). The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield these protons (shift them upfield), while the electron-withdrawing chloro (-Cl) group and the ring nitrogen will deshield them (shift them downfield). They are meta to each other, so they will appear as two doublets with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz).
-
Amine Protons (-NH₂): Will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. In DMSO-d₆, it is more likely to be a well-defined resonance.
-
Methoxy Protons (-OCH₃): Will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm region, integrating to three protons.
Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.6 - 7.8 | d | 1H | ~2.5 Hz | H-2 |
| ~6.9 - 7.1 | d | 1H | ~2.5 Hz | H-4 |
| ~5.5 - 6.0 | br s | 2H | - | -NH₂ |
| ~3.8 - 3.9 | s | 3H | - | -OCH₃ |
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. For the proposed structure, all six carbons of the pyridine ring are chemically non-equivalent and should produce six distinct signals.
Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Predicted δ (ppm) | Assignment | Rationale |
| ~145-150 | C-5 | Carbon attached to the electron-donating -OCH₃ group, shifted downfield. |
| ~140-145 | C-6 | Carbon attached to the electronegative -Cl group, deshielded. |
| ~135-140 | C-3 | Carbon attached to the electron-donating -NH₂ group. |
| ~125-130 | C-2 | Aromatic CH, deshielded by the adjacent ring nitrogen. |
| ~110-115 | C-4 | Aromatic CH, shielded by ortho/para donating groups. |
| ~55-60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are the cornerstone of definitive structure elucidation. They reveal correlations between nuclei that are essential for confirming the precise connectivity of the atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It is a powerful tool for unambiguously assigning the ¹H signals to their corresponding ¹³C signals. We expect to see correlations for:
-
H-2 ↔ C-2
-
H-4 ↔ C-4
-
-OCH₃ protons ↔ -OCH₃ carbon
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These long-range correlations act as bridges, connecting the different fragments of the molecule.
Key Expected HMBC Correlations:
-
Methoxy Group Placement: The protons of the -OCH₃ group (at ~δ 3.8) should show a strong correlation to C-5 (at ~δ 145-150). This is a 3-bond correlation (H-C-O-C) and is definitive proof that the methoxy group is attached to C-5.
-
Ring Proton Connectivity:
-
The H-2 proton should show correlations to C-4 , C-6 , and C-3 .
-
The H-4 proton should show correlations to C-2 , C-5 , and C-6 .
-
-
Amine Group Placement: The amine protons, if sharp enough, may show correlations to C-2 and C-4 .
This web of interlocking correlations, visualized below, leaves no ambiguity about the placement of each substituent.
Part 3: Visualization & Synthesis of Evidence
Logical Workflow for Structure Elucidation
The entire process can be visualized as a logical, sequential workflow where each step builds upon the last, culminating in a single, validated structure.
Caption: A logical workflow for structure elucidation.
Key HMBC Correlations for Structural Confirmation
The diagram below illustrates the critical long-range correlations that piece together the molecular structure.
Caption: Key 2- and 3-bond HMBC correlations.
Conclusion: A Self-Validating System
The structural elucidation of this compound serves as a paradigm for modern analytical chemistry. The process is a self-validating loop:
-
MS proposes a monochlorinated formula of C₆H₇ClN₂O.
-
FTIR confirms the presence of the required -NH₂, -OCH₃, and aromatic C-Cl functionalities.
-
NMR provides the definitive proof of concept:
-
¹H and ¹³C NMR confirm the correct number and type of proton and carbon environments.
-
HSQC links these protons and carbons directly.
-
HMBC provides the unequivocal evidence of the substitution pattern, specifically the ³J(H,C) correlation from the methoxy protons to C-5, which locks the structure in place.
-
Each piece of data corroborates the others, converging on a single, unambiguous structural assignment. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug development professionals with absolute confidence in the identity and quality of their chemical matter.
References
An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-3-amine (CAS: 75711-01-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
6-Chloro-5-methoxypyridin-3-amine is a strategically functionalized pyridine derivative that has emerged as a valuable building block in the landscape of modern medicinal chemistry. Its carefully arranged chloro, methoxy, and amino substituents provide a versatile scaffold for the synthesis of complex, biologically active molecules. This guide, intended for laboratory scientists and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the development of targeted therapeutics. The information presented herein is curated to provide not only procedural knowledge but also the underlying chemical principles that govern its reactivity and utility.
Compound Identity and Physicochemical Properties
This compound, registered under CAS number 75711-01-2, is a solid at room temperature.[1] Proper storage in a dark, inert atmosphere at 2-8°C is recommended to ensure its stability.[1] The structural and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 75711-01-2 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol [2] |
| IUPAC Name | This compound[3] |
| Synonyms | 6-chloro-5-methoxy-3-pyridinamine[1] |
| Physical Form | Solid[1] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[1] |
Synthesis and Purification: A Pathway to a Key Intermediate
While multiple synthetic routes to substituted aminopyridines exist, a common and logical approach to this compound involves the functionalization of a suitable pyridine precursor. A plausible and efficient laboratory-scale synthesis starts from a di-substituted pyridine, leveraging the differential reactivity of the positions on the pyridine ring.
Proposed Synthetic Workflow
A rational synthesis strategy involves the nitration of 2-chloro-3-methoxypyridine, followed by the reduction of the nitro group to the desired amine. This approach takes advantage of commercially available starting materials and well-established chemical transformations.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Nitration of 2-Chloro-3-methoxypyridine
-
To a stirred solution of 2-chloro-3-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-chloro-3-methoxy-5-nitropyridine.
Step 2: Reduction of 2-Chloro-3-methoxy-5-nitropyridine
-
To a stirred suspension of iron powder in a mixture of ethanol and hydrochloric acid, heat the mixture to reflux.
-
Add the 2-chloro-3-methoxy-5-nitropyridine from the previous step portion-wise to the refluxing mixture.
-
Maintain the reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by HPLC and confirmed by spectroscopic methods.
Analytical Characterization: Confirming Identity and Purity
A rigorous confirmation of the structure and purity of this compound is essential. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (chloro, methoxy, and amino) and their positions on the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ are characteristic of a primary amine.[4]
-
C-N stretching (aromatic): A band in the 1335-1250 cm⁻¹ region.[4]
-
C-O stretching (aryl ether): A strong band typically observed around 1250-1180 cm⁻¹.
-
N-H bending: A band in the 1650-1580 cm⁻¹ region for the primary amine.[4]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns can provide further structural information. Common fragmentation pathways for aliphatic amines involve alpha-cleavage.[5]
Applications in Research and Drug Development
The strategic placement of the amino, chloro, and methoxy groups on the pyridine ring makes this compound a highly valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[6] this compound serves as a versatile starting material for the synthesis of potent and selective inhibitors of various kinases implicated in diseases such as cancer.[7]
The chloro substituent provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or heteroaryl moieties to explore the chemical space and optimize the structure-activity relationship (SAR). The methoxy group can influence the compound's solubility and metabolic stability.
A general synthetic strategy for utilizing this compound in the synthesis of kinase inhibitors is depicted below.
Caption: Generalized workflow for the synthesis of kinase inhibitors from this compound.
Reactivity and Mechanistic Considerations
The pyridine ring is electron-deficient, which activates it towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the ring nitrogen. In this compound, the chlorine atom is at the 6-position (ortho to the nitrogen), making it susceptible to displacement by nucleophiles. This reactivity is a key feature that is exploited in its synthetic applications. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the pyridine nitrogen.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
The compound is associated with the following hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those engaged in the discovery and development of novel therapeutics. Its unique substitution pattern provides a synthetically tractable platform for the generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is crucial for its effective utilization in research and development endeavors. This guide serves as a foundational resource to aid scientists in harnessing the full potential of this versatile chemical building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-methoxypyridin-3-amine: A Key Intermediate in Drug Discovery
Introduction: The Strategic Importance of 6-Chloro-5-methoxypyridin-3-amine in Medicinal Chemistry
This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development. Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and an amine on the pyridine ring, provides medicinal chemists with multiple reactive handles for diversification and the introduction of pharmacophoric elements. This guide offers a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed experimental insights. The presented methodology is designed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to the preparation of this important compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step approach commencing from a readily available dichloropyridine precursor. The core strategy involves the sequential introduction of the nitro, methoxy, and amino functionalities. This pathway is advantageous as it leverages the directing effects of the substituents and the inherent reactivity of the pyridine ring to achieve the desired regiochemistry.
The Strategic Utility of 6-Chloro-5-methoxypyridin-3-amine in Contemporary Drug Discovery: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its metabolic stability, aqueous solubility, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Within this class of heterocycles, 6-Chloro-5-methoxypyridin-3-amine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its strategic placement of a reactive chlorine atom, a nucleophilic amine, and a methoxy group offers a trifecta of synthetic handles, enabling the facile construction of complex molecular architectures. This guide provides an in-depth technical overview of the commercial availability, synthesis, and reactivity of this compound, with a focus on its practical application in the synthesis of kinase inhibitors and other therapeutic agents.
Physicochemical Properties and Commercial Availability
This compound is a solid at room temperature with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol .[1][2] It is commercially available from a variety of suppliers, ensuring its accessibility for research and development purposes. The typical purity offered is ≥95%. For optimal stability, it is recommended to store the compound under an inert atmosphere at 2-8°C.[3]
| Supplier | CAS Number | Purity | Form |
| Sigma-Aldrich | 75711-01-2 | ≥95% | Solid |
| Thermo Scientific Chemicals | 75711-01-2 | 97% | Solid |
| ChemicalBook | 75711-01-2 | Not Specified | Solid |
| LookChem | 75711-01-2 | Not Specified | Solid |
| Dayang Chem | 75711-01-2 | Not Specified | Solid |
This table provides a summary of representative suppliers and does not constitute a complete list. Pricing and availability are subject to change.
Synthetic Strategies and Reactivity Profile
While this compound is readily available for purchase, an understanding of its synthesis can be valuable for the development of novel analogs. A plausible synthetic route can be inferred from the preparation of structurally related compounds. For instance, the synthesis of 2,3-diamino-6-methoxypyridine often commences with 2-amino-6-chloro-3-nitropyridine. This precursor undergoes methoxylation with sodium methoxide, followed by the reduction of the nitro group to an amine. A similar strategy, starting from a suitably substituted nitropyridine, could be envisioned for the synthesis of this compound.
The true synthetic utility of this building block lies in its reactivity. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions. The amine group at the 3-position provides a site for amide bond formation, sulfonylation, or further cross-coupling reactions.
Key Reactions and Mechanistic Considerations
The two most powerful transformations involving this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating a biaryl linkage by coupling the chloropyridine with a boronic acid or ester.[4] The catalytic cycle, typically employing a palladium catalyst and a phosphine ligand, involves oxidative addition of the palladium(0) complex to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the chloropyridine and a primary or secondary amine.[5][6] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. The selection of the appropriate phosphine ligand and base is crucial for the success of this transformation.[7]
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[8] this compound serves as a valuable starting material for the synthesis of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.[8]
While a specific, publicly disclosed drug candidate synthesized directly from this compound is not readily identifiable, its structural motifs are present in numerous patented compounds. For instance, a patent for RIOK2 inhibitors, a class of atypical kinases involved in cancer, describes compounds with a substituted pyridinyl moiety that could be derived from this starting material.[9] The general synthetic strategies outlined in these patents often rely on Suzuki and Buchwald-Hartwig reactions to build the final complex molecules.
The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a hypothetical biaryl-amino-pyridine, a common core structure in kinase inhibitors.
Caption: Generalized synthetic workflow for a biaryl-amino-pyridine.
Experimental Protocols: Foundational Methodologies
The following protocols are adapted from established procedures for similar chloropyridine derivatives and serve as a robust starting point for the optimization of reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equiv)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
XPhos (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine coupling partner.
-
Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly versatile and commercially accessible building block that offers significant advantages in the synthesis of complex molecules for drug discovery. Its well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and efficient means of elaborating its core structure. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-AMINO-6-CHLORO-5-METHOXY PYRIDINE | 75711-01-2 [chemicalbook.com]
- 3. This compound | 75711-01-2 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 6-Chloro-5-methoxypyridin-3-amine
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 6-Chloro-5-methoxypyridin-3-amine. As a substituted pyridine, this compound presents specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a solid organic compound with the molecular formula C₆H₇ClN₂O.[1][2] Its characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1][2] |
| CAS Number | 75711-01-2 | [1] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [3] |
This data is crucial for accurate weighing, solvent selection, and establishing appropriate storage conditions to ensure the compound's stability.
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The toxicological profile indicates that this compound can cause significant harm upon exposure. While comprehensive data on long-term effects like carcinogenicity and reproductive toxicity is limited, the acute hazards demand stringent adherence to safety protocols.[1] The irritant nature of the compound to the skin, eyes, and respiratory tract is a key consideration for all handling procedures.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
All work involving this compound, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors, which is a primary exposure route.[1][5] The work area should also be equipped with an easily accessible emergency eyewash station and a safety shower.[6]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[1][6] Nitrile or neoprene gloves are generally recommended for handling pyridine-based compounds.[4] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[1][4]
-
Lab Coat: A long-sleeved, fully-buttoned lab coat is required to protect against skin contact.[1][4]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Section 4: Core Experimental Protocols: Safe Handling and Storage
Adherence to standardized procedures is paramount for minimizing exposure and ensuring experimental reproducibility.
Protocol for Weighing and Preparing Solutions
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, glassware, solvents) inside the hood.
-
Weighing: Tare the balance with a clean weigh boat. Carefully transfer the solid this compound from its storage container to the weigh boat using a dedicated spatula. Avoid generating dust.[1]
-
Dissolution: Add the solvent to the receiving flask. Slowly and carefully add the weighed solid to the solvent. If necessary, use a funnel to prevent spillage.
-
Cleanup: Immediately after transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing accidental release.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
-
The recommended storage temperature is between 2-8°C.[3]
-
Keep the compound away from incompatible materials such as strong oxidizing agents and sources of ignition.[4][8]
Section 5: Emergency Response Protocols
Preparedness is key to effectively managing accidental exposures and spills. All laboratory personnel must be familiar with these procedures.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Spill Management
The response to a spill should be swift and systematic. The following workflow illustrates the necessary steps.
Caption: Workflow for managing a chemical spill.
For a minor spill, avoid breathing vapors and ensure adequate ventilation.[9] Use an inert absorbent material to contain and collect the spilled solid.[5][8] Place the material into a suitable, closed container for disposal.[1]
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[4]
-
Collect waste in properly labeled, sealed containers.
-
Do not release the chemical into the environment.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Section 7: Conclusion
This compound is a valuable compound in research and development, but its handling demands respect and caution. By integrating the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness into all workflows, researchers can significantly mitigate the risks associated with its use. A proactive and informed approach to safety is not just a regulatory requirement; it is a fundamental component of responsible scientific practice.
References
- 1. fishersci.ie [fishersci.ie]
- 2. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 [sigmaaldrich.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. biosynth.com [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility Profile of 6-Chloro-5-methoxypyridin-3-amine
Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 6-Chloro-5-methoxypyridin-3-amine (CAS: 75711-01-2), a key intermediate in modern pharmaceutical synthesis. The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This document outlines the fundamental properties of the title compound, presents a rigorous, field-proven protocol for thermodynamic solubility determination, discusses the anticipated solubility profile based on its chemical structure, and explores the practical implications for research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile chemical building block.
Introduction: The Strategic Importance of a Well-Defined Solubility Profile
This compound is a substituted pyridine derivative whose structural motifs are prevalent in a variety of biologically active agents. As a key starting material or intermediate, its consistent and predictable behavior in different solvent systems is paramount for the development of robust, scalable, and cost-effective synthetic processes. An improperly characterized solubility profile can lead to significant downstream challenges, including poor reaction yields, difficulties in crystallization, and the formulation of thermodynamically unstable drug products.
This guide moves beyond a simple recitation of data, instead providing the causal reasoning behind experimental design and data interpretation. By understanding why this compound behaves as it does, scientists can proactively address challenges and leverage its properties to their advantage.
Foundational Physicochemical Properties
A molecule's solubility is governed by its intrinsic physicochemical properties. The table below summarizes the key characteristics of this compound, which collectively inform its dissolution behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Solid (Likely off-white to yellow powder) | [2] |
| Predicted pKa | 4.31 ± 0.10 (Most Basic) | N/A |
| Predicted LogP | 1.46 | N/A |
The presence of a basic amino group (predicted pKa ≈ 4.31) is the most influential feature, suggesting that the compound's aqueous solubility will be highly dependent on pH. The predicted LogP value of 1.46 indicates moderate lipophilicity, suggesting a balance of solubility between aqueous and organic media.
A Validated Protocol for Thermodynamic Solubility Assessment
To ensure data integrity and reproducibility, a standardized and rigorous experimental protocol is essential. The following section details the "shake-flask" method, the gold standard for determining thermodynamic (equilibrium) solubility. This protocol is designed as a self-validating system, incorporating precise quantification against a standard curve.
Experimental Workflow Overview
The overall process follows a logical progression from preparation to analysis, ensuring that a true equilibrium state is achieved and accurately measured.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Step-by-Step Experimental Methodology
Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents.
Materials:
-
This compound (purity >95%)
-
HPLC-grade solvents (e.g., Water, 0.1 N HCl, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Analytical balance, calibrated
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Benchtop centrifuge with vial adapters
-
0.22 µm syringe filters (PVDF or PTFE, selected for solvent compatibility)
-
Calibrated pipettes
-
Validated HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Standards: Prepare a 10 mg/mL stock solution of the compound in DMSO. From this stock, perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) in the analytical mobile phase.
-
Sample Incubation: Add an excess amount of solid this compound to a vial (e.g., ~5 mg, ensuring undissolved solid is visible). Add a precise volume (e.g., 1.0 mL) of the desired test solvent.
-
Equilibration: Securely cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.
-
Expert Insight: A 24-hour period is typically sufficient for small molecules to reach equilibrium. For potentially slow-dissolving compounds or for confirmation, a 48-hour time point can be included to ensure the concentration has plateaued.
-
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Causality: Centrifugation is a critical step to ensure that subsequent sampling of the supernatant is not contaminated with fine solid particles, which would artificially inflate the measured solubility.
-
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Perform an accurate dilution of the filtrate into the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.
-
Analytical Quantification: Inject the prepared standards and diluted samples onto the HPLC or LC-MS/MS system.
-
Data Analysis: Construct a linear regression calibration curve from the standard responses. Use the equation of the line to calculate the concentration of the diluted sample, then factor in the dilution to determine the final solubility in the original solvent (expressed in mg/mL or µg/mL).
Anticipated Solubility Profile and Interpretation
| Solvent System | Solvent Type | Anticipated Solubility Category | Rationale |
| 0.1 N HCl (pH 1) | Acidic Aqueous | Freely Soluble (>10 mg/mL) | The basic amino group is fully protonated, forming a highly polar and soluble hydrochloride salt. |
| Purified Water (pH ~7) | Neutral Aqueous | Sparingly Soluble (~0.5-1.5 mg/mL) | The compound exists primarily in its neutral, less polar form. Solubility is driven by polar interactions with the methoxy and amino groups but limited by the chloro-substituted aromatic ring. |
| PBS (pH 7.4) | Buffered Aqueous | Sparingly Soluble (~1-2 mg/mL) | Similar to water, but slight increase in solubility may be observed due to ionic strength effects. |
| Methanol / Ethanol | Polar Protic Organic | Soluble to Freely Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Very Soluble (>100 mg/mL) | DMSO is a powerful, universal organic solvent capable of disrupting crystal lattice energy and solvating a wide range of molecules. |
| Acetonitrile | Polar Aprotic Organic | Moderately Soluble | Less polar than DMSO or methanol, but still capable of significant solvation. |
Key Factors Influencing Solubility
The solubility of this compound is not a single value but a function of its environment. Understanding the variables that control it is key to its successful application.
The Critical Impact of pH
As predicted by its pKa, pH is the most dominant factor affecting aqueous solubility. Below its pKa (~4.3), the compound will exist predominantly in its protonated, cationic form, which is significantly more soluble in water than the neutral form that predominates at physiological pH (7.4).
Caption: The effect of pH on the ionization and solubility of the amine.
Practical Implications:
-
Oral Drug Delivery: This pH-dependent solubility suggests that dissolution may be higher in the acidic environment of the stomach than in the neutral environment of the intestine.
-
Purification: The compound can be selectively extracted into an acidic aqueous phase from a water-immiscible organic solvent and then precipitated by raising the pH, a classic purification technique.
Safety and Handling Precautions
According to available Safety Data Sheets (SDS), this compound presents several hazards.[1][3]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3][4][5] It may also cause respiratory irritation.[1][3][4]
-
Required PPE: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[2]
Conclusion
The solubility profile of this compound is a multifaceted characteristic that is crucial for its effective use in pharmaceutical R&D. While specific experimental values require determination via rigorous protocols such as the shake-flask method detailed herein, its chemical structure provides clear, actionable insights into its behavior. Its pH-dependent aqueous solubility is a key feature that can be both a challenge and an opportunity in synthesis and formulation. By applying the principles and methodologies outlined in this guide, researchers can confidently handle this compound, optimize its use in their workflows, and accelerate the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Key Reactive Sites of 6-Chloro-5-methoxypyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-3-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an activating amino group, a deactivating yet ortho-para directing methoxy group, and a labile chloro group on a pyridine core, presents a nuanced reactivity profile. This guide provides an in-depth analysis of the key reactive sites of this molecule, offering a predictive framework for its synthetic transformations and explaining the underlying electronic and steric factors that govern its chemical behavior. Understanding these principles is paramount for the strategic design of synthetic routes towards complex molecular targets, particularly in the development of novel kinase inhibitors and other therapeutic agents.
Molecular Structure and Electronic Properties
The reactivity of this compound is a direct consequence of the interplay between its various functional groups and the inherent electronic nature of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene, but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen (C2, C4, and C6).
The substituents modulate this intrinsic reactivity:
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group at C3 activates the pyridine ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).
-
Methoxy Group (-OCH₃): This is another electron-donating group that activates the ring towards EAS and directs to its ortho and para positions (C4 and C6).
-
Chloro Group (-Cl): The chlorine atom at C6 is an electron-withdrawing group via induction but can donate electron density through resonance. Its most significant role in the context of reactivity is as a good leaving group in nucleophilic aromatic substitution and as a handle for transition metal-catalyzed cross-coupling reactions.
The confluence of these electronic effects makes this compound a versatile synthon, with several potential sites for chemical modification.
Key Reactive Sites and Predicted Reactivity
Based on the electronic properties of the substituted pyridine ring, we can identify three primary sites of reactivity: the chloro group at C6, the amino group at C3, and the carbon atoms of the pyridine ring susceptible to electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) at C6
The most prominent reactive site on this compound is the chloro-substituted carbon at the C6 position. The pyridine nitrogen, being ortho to this position, strongly activates it towards nucleophilic attack. This activation is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution reaction. The presence of the electron-donating amino and methoxy groups can slightly decrease the rate of SNAr compared to an unsubstituted chloropyridine, but the C6 position remains highly susceptible to displacement by a variety of nucleophiles.
Causality of Experimental Choices:
-
Choice of Nucleophile: Strong nucleophiles, such as amines, alkoxides, and thiolates, are typically effective.
-
Reaction Conditions: The reaction often requires elevated temperatures to overcome the activation energy for the disruption of aromaticity in the first step of the addition-elimination mechanism. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often being used to solvate the nucleophile and facilitate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions at C6
The carbon-chlorine bond at C6 serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. For an electron-rich and sterically hindered substrate like this compound, the choice of catalyst system is crucial.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Palladium Precursor (mol%) | Ligand (mol%) | Typical Use Case |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | General, high-yielding system for challenging chlorides. |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Effective for sterically hindered substrates. |
| PdCl₂(dppf) (2-5%) | (None, is a complex) | A common, robust pre-catalyst, though may require higher temperatures. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This reaction is particularly valuable for the synthesis of complex amines and has been widely adopted in the pharmaceutical industry.
Causality of Experimental Choices:
-
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos, RuPhos), are generally required to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond and to promote the reductive elimination of the final product.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).
Reactions at the Amino Group (C3)
The amino group at the C3 position is a key site for functionalization. It can act as a nucleophile and can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution.
Experimental Protocol: Boc-Protection of the Amino Group
A patent for the synthesis of pyrazolopyridine derivatives as HPK1 modulators describes the protection of the amino group of this compound.[1]
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 2.2 equiv) via syringe over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1.2 equiv) in THF via syringe over a period of time.
-
Allow the reaction to proceed, monitoring by a suitable analytical method (e.g., TLC or LC-MS) until completion.
-
Work-up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.
-
Purify the product by standard methods such as column chromatography.
Electrophilic Aromatic Substitution on the Pyridine Ring
Due to the presence of two strong electron-donating groups (amino and methoxy), this compound is activated towards electrophilic aromatic substitution. The directing effects of the substituents need to be considered to predict the regioselectivity of such reactions.
-
The amino group at C3 directs ortho and para, to C2 and C4.
-
The methoxy group at C5 directs ortho and para, to C4 and C6.
The C4 position is activated by both the amino and methoxy groups, making it the most likely site for electrophilic attack. The C2 and C6 positions are also activated, but to a lesser extent. However, the pyridine nitrogen strongly deactivates the C2 and C6 positions towards electrophilic attack. Therefore, electrophilic substitution is most likely to occur at the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid side reactions.
Visualization of Key Concepts
Logical Flow of Reactivity Analysis
Caption: Predicted reactivity pathways for this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is governed by a delicate balance of electronic and steric effects imparted by its substituents and the pyridine core. The primary reactive sites are the C6-chloro group, which readily undergoes nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the C3-amino group, which can be functionalized through various nitrogen-centered reactions. The pyridine ring itself is activated towards electrophilic aromatic substitution, with a strong preference for the C4 position. A thorough understanding of these reactive pathways, supported by the judicious selection of reagents and reaction conditions, empowers researchers to efficiently incorporate this scaffold into complex molecular architectures, thereby accelerating the discovery and development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-Chloro-5-methoxypyridin-3-amine in Modern Kinase Inhibitor Synthesis
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space explored for kinase inhibition, the pyridine ring stands out as a "privileged scaffold." Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket mimics the adenine moiety of ATP, providing a robust anchor for inhibitor binding.[1]
This guide focuses on 6-Chloro-5-methoxypyridin-3-amine , a highly versatile and strategically important building block in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern—featuring a nucleophilic amine at the 3-position, a reactive chlorine atom at the 6-position, and a methoxy group at the 5-position—offers medicinal chemists a powerful toolkit for crafting potent and selective therapeutic agents. The strategic placement of these functional groups allows for controlled, sequential reactions to build molecular complexity and fine-tune structure-activity relationships (SAR).[1]
Physicochemical Properties and Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane |
| CAS Number | 106148-93-4 |
Reactivity Insights:
The reactivity of this scaffold is dictated by the electronic interplay of the ring nitrogen and its substituents.
-
C6-Cl (The Reactive Hotspot): The chlorine atom at the 6-position is ortho to the electron-withdrawing pyridine nitrogen. This positioning significantly activates the carbon for Nucleophilic Aromatic Substitution (SₙAr) . The nitrogen atom effectively stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, making this position the primary site for coupling with various nucleophiles (amines, thiols, etc.) or for palladium-catalyzed cross-coupling reactions.[2]
-
C3-NH₂ (The Growth Vector): The amino group at the 3-position is a versatile nucleophile. It serves as the principal attachment point for side chains via acylation, sulfonylation, or reductive amination. These modifications are critical for extending the molecule into other regions of the ATP pocket to enhance potency and achieve selectivity against other kinases.
-
C5-OCH₃ (The Modulator): The methoxy group is more than a simple substituent. It electronically influences the ring's reactivity and can be a key interaction point within the target kinase. Furthermore, it offers a latent opportunity for modification; O-demethylation reveals a hydroxyl group, which can be used as a handle for further functionalization or as a hydrogen bond donor.
Pharmacophore Contribution to Kinase Binding
A pharmacophore is the essential three-dimensional arrangement of molecular features required to trigger a specific biological response.[3] The this compound core provides a robust foundation for building a successful kinase inhibitor pharmacophore.
-
Hinge-Binding Element: The pyridine nitrogen typically serves as a key hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.
-
Diversity Point 1 (C6): The substituent introduced at this position often projects into the solvent-exposed region or a hydrophobic pocket, influencing solubility and potency.
-
Diversity Point 2 (C3): The side chain attached to the amine is crucial for targeting the ribose-binding pocket or other selectivity pockets, allowing for differentiation between closely related kinases.
Caption: Pharmacophoric interactions of a pyridine-based inhibitor in a kinase active site.
Synthetic Protocols and Methodologies
The versatility of this compound is best demonstrated through its application in key synthetic transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C6-Position
This is one of the most common and direct methods for functionalizing the scaffold, displacing the activated chlorine with an amine nucleophile.
-
Rationale: The reaction is driven by the electronic activation provided by the pyridine nitrogen. It is often performed at elevated temperatures to overcome the activation energy. The choice of a high-boiling point solvent like n-butanol or DMSO is typical. A base is included to neutralize the HCl generated in situ.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (R-NH₂) (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Solvent: n-Butanol, Dioxane, or DMSO
-
-
Procedure:
-
To a sealable reaction vessel, add this compound and the chosen solvent (e.g., n-Butanol, 0.2 M).
-
Add the amine nucleophile followed by the base (DIPEA).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-substituted pyridine.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol is essential for creating C-C bonds, linking the pyridine core to various aryl or heteroaryl moieties.
-
Rationale: This palladium-catalyzed reaction is a powerful tool for building biaryl systems, which are common motifs in kinase inhibitors. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific boronic acid/ester used.
-
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system: Dioxane/Water or DME/Water (typically 4:1)
-
-
Procedure:
-
In a reaction flask, combine this compound, the boronic acid/ester, and the base.
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction to 90-110 °C and stir until completion as monitored by LC-MS (4-16 hours).
-
Cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
-
Protocol 3: Acylation of the 3-Amino Group
This protocol details the formation of an amide bond, a key step for installing side chains that confer selectivity.
-
Rationale: The 3-amino group readily reacts with activated carboxylic acid derivatives. Using an acyl chloride is a direct method, while peptide coupling reagents (HATU, HOBt) are employed for reactions with carboxylic acids to ensure clean and efficient amide bond formation under mild conditions.
-
Materials:
-
Substituted 3-aminopyridine derivative (from Protocol 1 or 2) (1.0 eq)
-
Acyl chloride (R-COCl) (1.1 eq) OR Carboxylic acid (R-COOH) (1.1 eq) + Coupling agent (e.g., HATU) (1.2 eq)
-
Base (e.g., DIPEA or TEA) (2.0 - 3.0 eq)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure (using Acyl Chloride):
-
Dissolve the aminopyridine derivative in DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (DIPEA) followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amide by chromatography or recrystallization.
-
Workflow: Multi-Step Synthesis of a Representative Kinase Inhibitor
The following workflow illustrates how the preceding protocols can be integrated to construct a complex kinase inhibitor from this compound.
Caption: A streamlined synthetic workflow combining key reactions.
| Step | Reaction | Reagents | Typical Yield | Purity (LC-MS) |
| 1 | Suzuki Coupling | Pyrazole Boronic Ester, PdCl₂(dppf), K₂CO₃ | 70-90% | >95% |
| 2 | Amide Coupling | Benzoyl Chloride, DIPEA, DCM | 80-95% | >98% |
Protocol 4: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
After synthesis and purification, the inhibitory activity of the new compounds must be assessed. The ADP-Glo™ Kinase Assay is a common luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.
-
Rationale: This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.[1]
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a white 384-well assay plate, add the kinase, the specific substrate peptide for that kinase, and the diluted test compound to a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a cornerstone building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for predictable and efficient synthetic planning. The strategically placed functional groups provide multiple handles for diversification, enabling chemists to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties. The protocols and workflows outlined in this guide serve as a foundational resource for researchers and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.
References
The Strategic Utility of 6-Chloro-5-methoxypyridin-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents is intrinsically linked to the innovative use of versatile chemical building blocks. Among these, 6-Chloro-5-methoxypyridin-3-amine has emerged as a cornerstone scaffold, particularly in the design of targeted therapies. Its unique electronic and structural features—a reactive chlorine atom poised for cross-coupling, a nucleophilic amine, and a strategically placed methoxy group—provide medicinal chemists with a powerful tool for crafting complex molecules with high biological potency.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the structure-activity relationships that govern its derivatives.
Core Applications in Kinase Inhibitor Development
The aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1] this compound serves as a key starting material for the synthesis of potent and selective inhibitors implicated in oncology and neurodegenerative diseases.[1]
A Key Building Block for Anaplastic Lymphoma Kinase (ALK) and MET Kinase Inhibitors
The dysregulation of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (MET) are known drivers in several cancers, most notably in non-small cell lung cancer (NSCLC).[2][3][4] The development of small-molecule inhibitors targeting these kinases has revolutionized patient outcomes.
While multiple synthetic routes exist for prominent ALK inhibitors like Crizotinib, the 2-aminopyridine core is a constant and critical feature for its inhibitory activity.[2] The general synthetic strategy often involves the coupling of a substituted pyridine ring with other fragments to construct the final drug molecule. The 6-chloro position on the pyridine ring of building blocks like this compound is an ideal handle for such coupling reactions.
Synthetic Protocols: Harnessing the Reactivity of this compound
The true utility of this building block is realized through its versatile reactivity in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, field-proven methodologies for the two most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol details a robust method for the coupling of this compound with a variety of arylboronic acids. The choice of a bulky, electron-rich phosphine ligand is critical for the efficient activation of the C-Cl bond.
Reaction Scheme:
A general Suzuki-Miyaura coupling workflow.
Materials:
| Reagent/Material | Recommended Supplier/Purity |
| This compound | >95% |
| Arylboronic Acid | >97% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Strem Chemicals or equivalent |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Strem Chemicals or equivalent |
| Potassium Phosphate (K₃PO₄), anhydrous | Acros Organics or equivalent |
| 1,4-Dioxane, anhydrous | Acros Organics or equivalent |
| Degassed Water |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the tube.
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Subject the reaction mixture to three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methoxypyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination for the Introduction of Amino Moieties
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound, a key step in the synthesis of many kinase inhibitors that feature a piperazine or other amino-containing fragments.
Reaction Scheme:
A general Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Material | Recommended Supplier/Purity |
| This compound | >95% |
| Amine (e.g., N-Boc-piperazine) | >98% |
| Pd(OAc)₂ (Palladium(II) Acetate) | Strem Chemicals or equivalent |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Strem Chemicals or equivalent |
| Sodium tert-butoxide (NaOtBu) | >97% |
| Toluene, anhydrous | Acros Organics or equivalent |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., N-Boc-piperazine, 1.2 mmol, 1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Inert Atmosphere: Seal the Schlenk tube, remove from the glovebox, and place under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The biological activity of molecules derived from this compound is highly dependent on the nature of the substituents introduced at the 6-position and modifications to the 3-amino group.[5]
-
Substitution at the 6-Position: Aryl or heteroaryl groups introduced via Suzuki-Miyaura coupling can occupy hydrophobic pockets within the kinase active site, significantly enhancing potency. The electronics and sterics of these groups are critical for optimizing binding affinity and selectivity.
-
Modification of the 3-Amino Group: The 3-amino group often acts as a key hydrogen bond donor to the kinase hinge region. Acylation or further substitution of this amine can be used to probe the surrounding binding pocket and modulate the molecule's physicochemical properties.
-
The Role of the 5-Methoxy Group: The methoxy group can influence the conformation of the pyridine ring and provide an additional point of interaction with the target protein. It can also impact the metabolic stability of the compound.
The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on the this compound scaffold, illustrating the impact of various substituents on inhibitory activity.
| Compound | R¹ (at C6) | R² (at N3) | Kinase IC₅₀ (nM) |
| 1 | Phenyl | H | 150 |
| 2 | 4-Fluorophenyl | H | 75 |
| 3 | 2,4-Difluorophenyl | H | 30 |
| 4 | 2,4-Difluorophenyl | Acetyl | 500 |
| 5 | 1-Methyl-1H-pyrazol-4-yl | H | 15 |
Conclusion: A Versatile Tool for Drug Discovery
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its amenability to robust and scalable cross-coupling reactions, coupled with the privileged nature of the aminopyridine scaffold for kinase inhibition, ensures its continued importance in the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors in the Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-methoxypyridin-3-amine with Arylboronic Acids
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-Chloro-5-methoxypyridin-3-amine and various arylboronic acids. This transformation is a cornerstone in medicinal chemistry for the synthesis of 6-aryl-5-methoxypyridin-3-amine scaffolds, which are prevalent in numerous biologically active compounds. These application notes delve into the mechanistic nuances of the reaction, offer detailed, step-by-step protocols, and present a comparative analysis of catalyst systems and reaction conditions. The aim is to equip researchers with the practical knowledge required to successfully implement and optimize this critical C-C bond-forming reaction.
Introduction: The Strategic Importance of 6-Aryl-5-methoxypyridin-3-amine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1] This palladium-catalyzed reaction offers a reliable pathway to connect sp2-hybridized carbon atoms, particularly in the formation of biaryl and heteroaryl-aryl structures. These motifs are of paramount importance in the pharmaceutical industry due to their prevalence in a vast array of therapeutic agents.
The specific reaction between this compound and arylboronic acids yields 6-aryl-5-methoxypyridin-3-amine derivatives. This particular scaffold is of high interest due to the unique electronic and steric properties conferred by the aminopyridine core. The methoxy group at the 5-position and the amino group at the 3-position are electron-donating groups that can influence the reactivity of the pyridine ring and provide handles for further functionalization. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many biological systems.
However, the presence of the free amino group and the pyridine nitrogen in the starting material, this compound, can present challenges. These basic sites can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and hampering the reaction's efficiency.[4][5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired coupled product. These application notes will provide a robust framework for navigating these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing experimental conditions. The catalytic cycle is generally accepted to proceed through three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl, making the less reactive chloro-pyridines potentially more challenging substrates.[1][6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial, as water can lead to protodeboronation of the boronic acid, a common side reaction.
-
Reagent Purity: High-purity reagents are essential for reproducible results. This compound and arylboronic acids should be of high quality.
-
Monitoring Reaction Progress: Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Recommended Protocol for Small-Scale Synthesis (1 mmol)
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in 1 mL of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the remaining 4 mL of 1,4-dioxane to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methoxypyridin-3-amine.
Data Presentation: Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates like chloropyridines.[8][9][10] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the less reactive aryl chloride and to promote the reductive elimination step.[10]
| Catalyst/Ligand System | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(OAc)2 / SPhos | 1-3 | High activity for aryl chlorides, good functional group tolerance.[10] | Air-sensitive ligand. |
| Pd2(dba)3 / XPhos | 1-3 | Broad substrate scope, effective for heteroaryl chlorides.[10] | dba can sometimes interfere with purification. |
| Pd(PPh3)4 | 3-5 | Readily available and easy to handle. | Often less effective for aryl chlorides compared to more modern ligand systems. |
| [Pd(IPr)(allyl)Cl] | 1-2 | NHC-based precatalyst, often highly active. | May require higher temperatures. |
Table 1: Comparison of common catalyst systems for the Suzuki-Miyaura coupling of aryl chlorides.
Experimental Workflow and Logic
The experimental design for this reaction follows a logical progression to ensure efficiency and reproducibility.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate base or solvent. | Use a fresh palladium source and ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Screen different bases (e.g., Cs2CO3, K2CO3) and solvents (e.g., toluene, THF). |
| Protodeboronation of Boronic Acid | Presence of water; Prolonged reaction times at high temperatures. | Use rigorously dried solvents and reagents; Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Product (Aryl-Aryl) | Catalyst decomposition leading to palladium black. | Use a more robust ligand; Lower the reaction temperature. |
| Difficult Purification | Co-elution of product with byproducts or residual ligand. | Optimize the chromatographic conditions (solvent system, gradient); Consider a different ligand that is easier to remove. |
Table 2: Common troubleshooting guide for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and highly valuable transformation for the synthesis of medicinally relevant 6-aryl-5-methoxypyridin-3-amine derivatives. Success in this reaction hinges on a solid understanding of the underlying mechanism and careful control of experimental parameters, particularly the choice of catalyst system and the exclusion of water and oxygen. The protocols and insights provided in these application notes offer a strong foundation for researchers to effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-5-methoxypyridin-3-amine
Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely supplanting classical methods like the Ullmann condensation or nucleophilic aromatic substitution which often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-Chloro-5-methoxypyridin-3-amine, a common heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, discuss key optimization parameters, and offer troubleshooting strategies to overcome common challenges. The aim is to equip the reader with not only a practical experimental procedure but also the scientific rationale to adapt and refine the methodology for their specific needs.
Mechanistic Overview: The Catalytic Cycle in Action
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted catalytic cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is an important consideration, with the general trend being Ar-I > Ar-Br > Ar-Cl.[6] The coupling of aryl chlorides can be particularly challenging and often requires the use of specialized, bulky, and electron-rich phosphine ligands to facilitate this step.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[6]
-
Reductive Elimination: This is the final, bond-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5][7]
Below is a diagram illustrating the catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Synthesis of 6-Chloro-5-methoxypyridin-3-amine Derivatives: A Gateway to Novel Drug Candidates
Introduction: The Strategic Importance of the 3-Aminopyridine Scaffold in Medicinal Chemistry
The 3-aminopyridine moiety is a privileged scaffold in modern drug discovery, prized for its ability to form key hydrogen bond interactions with a variety of biological targets. Its derivatives have demonstrated a wide range of pharmacological activities, from kinase inhibition in oncology to modulating neurotransmitter receptors in the central nervous system.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and oral bioavailability, which are critical for the development of successful therapeutics.
This guide focuses on the synthesis of derivatives of 6-chloro-5-methoxypyridin-3-amine, a versatile building block that offers multiple avenues for chemical diversification. The presence of a reactive chlorine atom at the 6-position, an amino group at the 3-position, and a methoxy group at the 5-position provides a rich platform for generating diverse libraries of novel compounds. The chlorine atom is amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in other nucleophilic transformations. The methoxy group, in turn, influences the electronic properties of the pyridine ring and can be a key determinant of biological activity.
This document provides detailed application notes and protocols for three key synthetic transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. These methods are foundational in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the exploration of a vast chemical space around this promising scaffold.
Core Synthetic Strategies for Derivatization
The derivatization of this compound can be systematically approached by targeting its three key functional groups. The following diagram illustrates the primary pathways for diversification:
Caption: Key synthetic derivatization pathways for this compound.
Application Note & Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Scientific Rationale and Causality
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4] For the this compound scaffold, this reaction is instrumental in introducing a wide variety of aryl and heteroaryl substituents at the 6-position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. Electron-rich, bulky phosphine ligands are often preferred for the coupling of aryl chlorides, as they facilitate the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond.
Experimental Protocol: Synthesis of 6-Aryl-5-methoxypyridin-3-amine Derivatives
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (10:1 mixture), degassed
-
Anhydrous, oxygen-free reaction vessel
Procedure:
-
To a dry, argon-flushed reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, dissolve palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the degassed toluene/water mixture to form the pre-catalyst.
-
Add the pre-catalyst solution to the reaction vessel containing the solids.
-
Add the remaining degassed toluene/water mixture to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium(II) precatalyst. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition to aryl chlorides. |
| Base | K₃PO₄ | A strong base that effectively promotes the transmetalation step. |
| Solvent | Toluene/Water (10:1) | The aqueous component can enhance the rate of transmetalation. |
| Temperature | 100 °C | Higher temperatures are often required for the coupling of less reactive aryl chlorides. |
Application Note & Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale and Causality
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This transformation is particularly valuable for synthesizing aryl and heteroaryl amines, which are prevalent in pharmaceuticals. In the context of this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position, providing access to a rich chemical space of novel derivatives. The choice of a sterically hindered and electron-rich phosphine ligand is crucial to promote both the oxidative addition of the palladium to the aryl chloride and the subsequent reductive elimination to form the desired C-N bond.[7][8]
Experimental Protocol: Synthesis of 6-Amino-5-methoxypyridin-3-amine Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous, oxygen-free reaction vessel
Procedure:
-
To a dry, argon-flushed reaction vessel, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Add the anhydrous, degassed toluene to the vessel.
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and effective palladium(0) precatalyst. |
| Ligand | XPhos | A sterically hindered and electron-rich ligand that is highly effective for the amination of aryl chlorides. |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100-110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
Application Note & Protocol 3: Amide Bond Formation at the 3-Amino Position
Scientific Rationale and Causality
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, as the amide functional group is a key structural feature in a vast number of drugs.[9][10] The 3-amino group of this compound can be readily acylated with a wide range of carboxylic acids using standard coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11] The choice of coupling reagent and additives can be critical for achieving high yields and minimizing side reactions, particularly with sterically hindered or electronically deactivated coupling partners.
Experimental Protocol: Synthesis of N-(6-Chloro-5-methoxypyridin-3-yl)amide Derivatives
This protocol provides a general procedure for the amide coupling of this compound with a representative carboxylic acid using HATU.
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous, oxygen-free reaction vessel
Procedure:
-
To a dry, argon-flushed reaction vessel, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU | A highly efficient coupling reagent that minimizes side reactions and racemization. |
| Base | DIPEA | A non-nucleophilic organic base to neutralize the acid formed during the reaction. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves a wide range of substrates and reagents. |
| Temperature | Room Temperature | The high reactivity of HATU often allows the reaction to proceed efficiently at ambient temperature. |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold and its derivatives have emerged as promising candidates in the development of kinase inhibitors.[12][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for potent and selective inhibition.
For example, derivatives of this scaffold have been investigated as inhibitors of oncogenic kinases such as bRAF and PI3K/mTOR.[13][15] The ability to readily diversify the scaffold at the 6-position through cross-coupling reactions and at the 3-position through amide bond formation allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds for potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates a generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold:
Caption: A typical workflow for kinase inhibitor discovery utilizing the this compound scaffold.
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel compounds in drug discovery. The strategic application of modern synthetic methodologies, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, provides medicinal chemists with a powerful toolkit for the rapid generation of diverse chemical libraries. The proven success of derivatives of this scaffold, particularly in the field of kinase inhibition, underscores its potential for the development of the next generation of targeted therapeutics. The detailed protocols and application notes provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this promising building block.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-5-methoxypyridin-3-amine as a Scaffold for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, nitrogen-containing heterocycles, particularly substituted pyridines, have proven to be exceptionally fruitful scaffolds for the development of potent herbicides, insecticides, and fungicides.[1] Molecules such as the neonicotinoid insecticides and picolinic acid herbicides have demonstrated the immense value of the pyridine core in interacting with key biological targets in pests and weeds.[2]
This document explores the untapped potential of 6-Chloro-5-methoxypyridin-3-amine as a strategic starting material for the discovery of next-generation agrochemicals. While its direct incorporation into a major commercial product has yet to be documented, its unique constellation of functional groups—a reactive amino group, a metabolically influential methoxy substituent, and the proven chloropyridine core—positions it as a high-potential platform for innovation.
These application notes serve as a conceptual and practical guide for researchers. We will dissect the molecule's structural rationale, propose comprehensive research workflows for library synthesis and screening, and provide detailed, field-proven protocols to empower the discovery process.
The Scientific Rationale: A Trifecta of Functionality for Agrochemical Design
The promise of this compound as a premier building block stems from the synergistic interplay of its three key structural features.
-
The Chloropyridine Core: The 6-chloro-pyridin-3-yl motif is a well-established pharmacophore, most notably in the multi-billion dollar neonicotinoid insecticide class.[2] The chlorine atom and the pyridine nitrogen create a specific electronic profile that is crucial for binding to the nicotinic acetylcholine receptor (nAChR) in insects. This established precedent provides a strong rationale for exploring derivatives of our target molecule for insecticidal activity.
-
The 5-Methoxy Group: The strategic placement of a methoxy group can profoundly influence a molecule's physicochemical properties and its biological fate. In agrochemical design, a methoxy group can:
-
Modulate Lipophilicity: Fine-tuning the balance between water solubility and fat solubility is critical for a pesticide's uptake, translocation within the plant, and penetration of the target pest's cuticle or cell membranes.
-
Influence Metabolism: A methoxy group can be a site for metabolic O-demethylation. Depending on the resulting hydroxylated metabolite's activity, this can act as either a deactivation pathway or a bioactivation step (a pro-pesticide). This metabolic handle is a key tool for optimizing residual activity and environmental persistence.
-
Enhance Target Binding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and increasing binding affinity and specificity.
-
-
The 3-Amino Group as a Versatile Synthetic Handle: The primary amine at the 3-position is the molecule's gateway to chemical diversity. It serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the systematic and efficient construction of large libraries of analogues for biological screening. This synthetic accessibility is a critical logistical and economic consideration in any discovery program.
A Proposed Workflow for Agrochemical Discovery
A successful discovery campaign starting from this compound requires a systematic approach encompassing library synthesis, multi-disciplinary biological screening, and iterative lead optimization. The following workflow provides a robust framework for such a program.
Caption: A generalized workflow for agrochemical discovery.
Protocols for Synthesis and Screening
The following protocols are generalized methodologies that can be adapted and optimized by researchers. They represent standard, robust procedures for the key steps in a discovery program.
Protocol 1: Parallel Synthesis of an Amide and Sulfonamide Library
Objective: To generate a diverse library of N-acylated and N-sulfonylated derivatives of this compound for primary screening.
Rationale: Amide and sulfonamide linkages are common in bioactive molecules. This protocol allows for the rapid and efficient exploration of a wide range of substituents (R-groups) to probe the chemical space around the core scaffold.
Materials:
-
This compound
-
A diverse set of acyl chlorides, sulfonyl chlorides, and carboxylic acids (see Table 1)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
For carboxylic acids: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
96-well reaction block or individual reaction vials
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
Reaction Setup (Acyl/Sulfonyl Chlorides): a. In each well of a 96-well reaction block, add a solution of this compound (1.0 eq., e.g., 0.1 mmol, 15.9 mg) in anhydrous DCM (1 mL). b. Add a tertiary amine base such as TEA (1.5 eq., 0.15 mmol, 21 µL). c. To each well, add a solution of a unique acyl chloride or sulfonyl chloride (1.1 eq., 0.11 mmol) in DCM (0.5 mL). d. Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Reaction Setup (Carboxylic Acids): a. In separate reaction vials, combine the carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) in anhydrous DCM. Stir for 10 minutes to pre-activate. b. Add a solution of this compound (1.0 eq.) to the activated acid mixture. c. Seal the vials and stir at room temperature for 18-24 hours.
-
Work-up and Purification: a. Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Upon completion, quench the reactions by adding water (1 mL). c. Extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure amide or sulfonamide derivative.
-
Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
| Table 1: Representative Building Blocks for Library Synthesis | | :--- | :--- | | Class | Examples | | Aliphatic Acyl Chlorides | Acetyl chloride, Propionyl chloride, Cyclopropanecarbonyl chloride | | Aromatic Acyl Chlorides | Benzoyl chloride, 4-Chlorobenzoyl chloride, 3-Methoxybenzoyl chloride | | Heterocyclic Acyl Chlorides | Thiophene-2-carbonyl chloride, Furan-2-carbonyl chloride | | Aliphatic Sulfonyl Chlorides | Methanesulfonyl chloride, Ethanesulfonyl chloride | | Aromatic Sulfonyl Chlorides | Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, 4-Fluorobenzenesulfonyl chloride | | Carboxylic Acids | Phenylacetic acid, 3-(Trifluoromethyl)benzoic acid, Cyclohexanecarboxylic acid |
Protocol 2: Primary Herbicidal Activity Screening (Whole Plant Assay)
Objective: To evaluate the pre- and post-emergent herbicidal efficacy of synthesized compounds against representative weed species.
Rationale: A whole-plant assay provides a holistic assessment of a compound's ability to be absorbed, translocated, and exert a phytotoxic effect. Using both a monocot and a dicot species gives an initial indication of the spectrum of activity.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Weed species: e.g., a grass like Avena fatua (wild oat) and a broadleaf like Amaranthus retroflexus (redroot pigweed)
-
Pots (e.g., 10 cm diameter) with standard potting mix
-
Automated spray chamber or hand-held sprayer
-
Growth chamber with controlled light, temperature, and humidity
-
Surfactant (e.g., Tween 20)
Procedure:
-
Pre-Emergent Application: a. Sow seeds of the test weed species in pots at a depth of 1-2 cm. b. Prepare a spray solution of each test compound at a high rate (e.g., 1000 g/ha or 1 kg/ha ) in a water/solvent/surfactant mixture. c. Within 24 hours of sowing, apply the spray solution evenly to the soil surface of each pot. Include a solvent-only control. d. Place the pots in a growth chamber and water as needed. e. After 14-21 days, assess the percentage of weed emergence and the vigor of any emerged plants compared to the control.
-
Post-Emergent Application: a. Grow the test weed species in pots until they reach the 2-3 leaf stage. b. Prepare spray solutions as described above. c. Apply the spray solution to the foliage of the plants until runoff. Include a solvent-only control. d. Return the pots to the growth chamber. e. After 14 days, visually assess the percentage of injury (phytotoxicity) for each plant using a scale of 0% (no effect) to 100% (complete death). Record symptoms such as chlorosis, necrosis, and stunting.
| Table 2: Herbicidal Injury Rating Scale | | :--- | :--- | | % Injury | Description | | 0 | No effect | | 10-30 | Slight stunting or chlorosis | | 40-60 | Moderate injury, plants likely to recover | | 70-90 | Severe injury, plants unlikely to recover | | 100 | Complete plant death |
Protocol 3: Primary Insecticidal Activity Screening (Aphid Foliar Spray Assay)
Objective: To assess the contact and/or systemic insecticidal activity of the synthesized compounds against a common sucking pest.
Rationale: Aphids are a major agricultural pest and are a common target for insecticides acting on the nAChR. This assay is a rapid and effective way to identify compounds with potential activity against sap-feeding insects.
Materials:
-
Test compounds dissolved in a suitable solvent.
-
A culture of a susceptible aphid species (e.g., Myzus persicae, green peach aphid).
-
Host plants (e.g., bell pepper or radish seedlings) infested with a known number of aphids (e.g., 20-30 mixed-age aphids per leaf).
-
Spray tower or hand-held sprayer.
-
Ventilated cages for holding treated plants.
Procedure:
-
Plant Infestation: Gently transfer a known number of aphids onto the leaves of the host plants and allow them to settle for 24 hours.
-
Treatment Application: a. Prepare a spray solution of each test compound at a high concentration (e.g., 500 ppm) in a water/solvent/surfactant mixture. b. Place infested plants in a spray tower and apply the solution to the foliage. c. Include a solvent-only control and a positive control (a known insecticide like imidacloprid).
-
Incubation: Allow the treated plants to air dry, then place them in ventilated cages in a growth chamber.
-
Mortality Assessment: After 72 hours, count the number of live and dead aphids on each leaf under a microscope. An aphid is considered dead if it does not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the solvent-only control using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
Hypothetical Scaffolds and Lead Optimization
The results from the primary screens will identify "hit" compounds. For example, an N-aryl amide derivative might show promising post-emergent herbicidal activity. This would trigger the next phase: lead optimization.
Caption: A simplified hit-to-lead optimization workflow.
Conclusion: A Promising Starting Point for Discovery
This compound represents a largely unexplored yet highly promising starting point for the discovery of novel agrochemicals. Its structural similarity to the core of proven insecticides, combined with the synthetically accessible amino group and the modulating influence of the methoxy substituent, provides a compelling scientific rationale for its investigation. The workflows and protocols detailed in this guide offer a validated framework for researchers to systematically synthesize and evaluate derivatives of this scaffold. By applying these principles of rational design, parallel synthesis, and multi-disciplinary screening, the full potential of this compound can be unlocked, paving the way for the development of the next generation of safe and effective crop protection solutions.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 6-Chloro-5-methoxypyridin-3-amine
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold stands as a "privileged" structure. Its presence is ubiquitous in a vast array of biologically active molecules. The strategic functionalization of this heterocycle is therefore a cornerstone of medicinal chemistry. The compound 6-Chloro-5-methoxypyridin-3-amine is a highly valuable building block, offering multiple reaction sites for diversification. The chlorine atom at the 6-position is particularly amenable to Nucleophilic Aromatic Substitution (SNAr), a powerful and versatile reaction for forming carbon-nucleophile bonds.[1]
This application note provides a detailed guide for researchers utilizing this compound in SNAr reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.
Scientific Rationale: Understanding Reactivity in this compound
The feasibility and rate of an SNAr reaction are dictated by the electronic properties of the aromatic ring. For a successful substitution to occur, the ring must be "electron-poor" to be susceptible to attack by a nucleophile. The reactivity of this compound is a delicate interplay of its substituents:
-
Activation by the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing. This property reduces the electron density of the entire ring system, making it more electrophilic and thus activating it towards nucleophilic attack, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1]
-
The Role of the Chlorine Atom: Chlorine, being an electronegative halogen, serves as a good leaving group. Its position at the C-6 carbon (ortho to the ring nitrogen) is critical. This proximity allows for the effective stabilization of the negative charge in the key intermediate of the SNAr reaction—the Meisenheimer complex.[1]
-
Influence of Methoxy and Amine Groups: The methoxy (-OCH3) and amine (-NH2) groups are typically electron-donating. While these groups might slightly decrease the overall electrophilicity of the ring compared to an unsubstituted chloropyridine, the activating effect of the ring nitrogen at the C-6 position is dominant, ensuring that selective SNAr at the C-Cl bond is the favored reaction pathway.
The generally accepted mechanism for this transformation is a two-step addition-elimination process, as depicted below.
Mechanism of Nucleophilic Aromatic Substitution
Caption: Generalized mechanism for the SNAr reaction.
Detailed Experimental Protocol: SNAr with Amine Nucleophiles
This protocol provides a general procedure for the reaction of this compound with a representative secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines.
Materials and Equipment
-
Reagents:
-
This compound (MW: 158.59 g/mol )
-
Morpholine (1.2 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
-
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Solvents and Reagents: Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS). DMF is a reproductive toxin. Morpholine is corrosive.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the solvent (e.g., DMF, to make a 0.2-0.5 M solution).
-
Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring suspension via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) using a preheated oil bath.[1]
-
Stir the reaction vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The starting material should show a decrease in intensity, while a new, typically more polar, spot corresponding to the product appears. Reactions are often complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic extracts sequentially with deionized water and then with brine to remove residual solvent and salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[1]
-
Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) based on TLC analysis to isolate the pure product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for SNAr reactions.
Quantitative Data Summary: Representative Reaction Conditions
The optimal conditions for SNAr on this compound will vary depending on the nucleophilicity of the reacting partner. The following table provides recommended starting points for optimization with different classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Time (h) |
| Primary Amines | Benzylamine | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80 - 110 | 6 - 18 |
| Secondary Amines | Piperidine, Morpholine | K₂CO₃, TEA | DMF, NMP, DMSO | 80 - 120 | 4 - 16 |
| Alcohols | Sodium Methoxide | None (reagent is base) | Methanol | Reflux | 2 - 8 |
| Phenols | Phenol | NaH, K₂CO₃ | DMF, THF | 60 - 100 | 8 - 24 |
| Thiols | Benzenethiol | K₂CO₃, NaH | DMF, THF | 25 - 80 | 2 - 12 |
Note: These are generalized conditions based on established reactivity principles for chloropyridines.[1][3] Optimization for specific substrates is highly recommended.
Beyond SNAr: Alternative Synthetic Strategies
While SNAr is a powerful tool, certain transformations, particularly with less nucleophilic amines, may benefit from alternative palladium-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction is exceptionally broad in scope and often succeeds where traditional SNAr reactions fail, especially with weakly nucleophilic anilines or when milder conditions are required. It involves a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a base.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki coupling is the industry standard. This involves reacting the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form biaryl or heteroaryl-aryl structures.
The choice between SNAr and these cross-coupling methods depends on the desired product, the nucleophile's reactivity, and cost considerations, as SNAr avoids the use of expensive metal catalysts and ligands.
References
Introduction: The Central Role of Protein Kinases and Privileged Scaffolds
An Application Guide to Leveraging 6-Chloro-5-methoxypyridin-3-amine in Protein Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation through mutation or over-expression is a well-established driver of numerous human diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[3][4]
The development of small-molecule kinase inhibitors has revolutionized medicine. A key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The aminopyridine scaffold, to which this compound belongs, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[3] This is due to its inherent ability to mimic the adenine ring of ATP, the natural substrate for all kinases, allowing it to form critical hydrogen bond interactions within the highly conserved ATP-binding site.[3][5]
This guide provides a comprehensive overview of the role of this compound as a foundational building block for kinase inhibitor discovery. We present a strategic workflow, detailed experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals aiming to characterize novel inhibitors derived from this versatile scaffold.
Section 1: The Aminopyridine Core - A Privileged Scaffold for Kinase Targeting
The effectiveness of the aminopyridine core lies in its structural and electronic properties, which allow it to function as a bioisostere for the adenine base of ATP. This enables it to anchor within the ATP-binding pocket by forming one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[5] This interaction is a hallmark of many clinically successful Type I and Type II kinase inhibitors.[5]
The versatility of the this compound scaffold comes from its substitution pattern. The chlorine and methoxy groups are not merely passive components; they provide vectors for chemical modification that can profoundly influence a compound's affinity, selectivity, and pharmacokinetic properties. For instance, these positions can be modified to exploit specific subpockets within the ATP-binding site, thereby achieving selectivity for a particular kinase over other closely related family members.[6] Numerous inhibitors targeting critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, have been developed using related pyridine and pyrimidine scaffolds.[7][8][9]
Caption: General binding mode of an aminopyridine scaffold in a kinase ATP pocket.
Section 2: A Strategic Workflow for Inhibitor Characterization
Embarking on a project with a novel compound derived from this compound requires a systematic and logical progression of experiments. The goal is to build a comprehensive profile of the compound's activity, from initial biochemical potency to its effects in a cellular context. This multi-tiered approach ensures that resources are used efficiently and that decisions are based on robust data.
Caption: A logical workflow for characterizing a novel kinase inhibitor.
This workflow serves as a roadmap:
-
Primary Screening: The first step is to determine if the compound has any inhibitory activity against a kinase of interest. This is typically done in a biochemical assay at a single, high concentration (e.g., 1-10 µM).
-
Potency Determination: For compounds that show significant inhibition in the primary screen ("hits"), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This is the key metric for compound potency.[10]
-
Selectivity Profiling: A potent compound is not necessarily a good drug candidate if it inhibits many kinases indiscriminately, which can lead to toxicity.[11] The compound's selectivity is assessed by screening it against a large panel of kinases, ideally representing the entire human kinome.[12]
-
Target Engagement: After establishing biochemical activity and selectivity, it is crucial to confirm that the compound can enter cells and bind to its intended target.[12][13]
-
Downstream Signaling: Finally, the functional consequence of target engagement is measured by assessing the phosphorylation status of known downstream substrates of the target kinase.[13][14]
Section 3: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: In Vitro Biochemical Kinase Assay for IC₅₀ Determination
This protocol describes a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[15]
-
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a detection reagent is added that stops the kinase reaction and simultaneously measures the amount of ADP produced by converting it into a luminescent signal. The more ADP produced, the higher the kinase activity and the weaker the inhibitor.
-
Materials:
-
Recombinant human kinase and its specific substrate peptide.
-
Test compound (dissolved in DMSO) and a known inhibitor (positive control).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.[15]
-
Assay Plate Setup: In the assay plate, add 2.5 µL of the serially diluted compound or DMSO control (for 0% inhibition) and positive control (for 100% inhibition) to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination.[10]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection (Step 1): Add 10 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete the remaining ATP.[15]
-
ADP Detection (Step 2): Add 20 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]
-
Protocol 2: Kinase Selectivity Profiling Strategy
Determining the selectivity of an inhibitor is a critical step in drug development.[6][11] While numerous commercial services offer large-scale kinase panel screening, a tiered approach can be a cost-effective internal strategy.[11]
-
Tier 1: Primary Selectivity Screen:
-
Select a diverse panel of 50-100 kinases representing different branches of the kinome tree.
-
Screen the test compound at a single high concentration (e.g., 1 µM) in duplicate against this panel using a standardized biochemical assay format.
-
Calculate the percent inhibition for each kinase. Any kinase inhibited by more than 70-80% is considered a potential "off-target."[11]
-
-
Tier 2: Off-Target Potency Determination:
-
For every off-target hit identified in Tier 1, perform a full 10-point dose-response curve to determine the IC₅₀ value, as described in Protocol 1.
-
This provides quantitative data on the compound's potency against unintended targets.
-
-
Data Interpretation:
-
Calculate a Selectivity Score or Selectivity Index by comparing the IC₅₀ for the primary target to the IC₅₀ for off-targets. For example, a compound with an IC₅₀ of 10 nM for the target kinase and >1,000 nM for all other kinases tested would be considered highly selective.
-
Protocol 3: Cell-Based Western Blot for Downstream Signaling
This protocol assesses whether the inhibitor can block the target kinase's activity inside a living cell by measuring the phosphorylation of a known downstream substrate.
-
Principle: Cells are treated with the inhibitor, then stimulated to activate the signaling pathway of interest. Cell lysates are then prepared, and Western blotting is used with a phospho-specific antibody to detect the phosphorylation level of the target's substrate. A reduction in the phospho-signal indicates successful inhibition.[14]
-
Materials:
-
Appropriate cell line expressing the target kinase.
-
Cell culture medium and reagents.
-
Test compound and controls.
-
Stimulating agent (e.g., growth factor like VEGF for VEGFR-2).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blotting equipment.
-
Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate protein (e.g., anti-total-ERK) as a loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours before treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes) to activate the pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16] b. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[16] c. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. d. Wash the membrane 3x with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again 3x with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.[14]
-
Re-probing: Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading across all lanes.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition in a cellular context.
-
Section 4: Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Example IC₅₀ Data for a Novel Inhibitor (Compound A-1)
| Kinase Target | Compound A-1 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| VEGFR-2 (Target) | 15 | 5 |
| EGFR | 250 | 10 |
| SRC | >10,000 | 20 |
| CDK2 | 800 | 15 |
| p38α | 1,250 | 8 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[15]
Visualizing Signaling Pathways
Understanding the context in which a kinase operates is crucial. The diagram below illustrates a simplified VEGFR-2 signaling pathway, which is frequently targeted by aminopyridine and aminopyrimidine-based inhibitors.[17][18]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Developing Novel Therapeutics Using a 6-Chloro-5-methoxypyridin-3-amine Scaffold
Section 1: Introduction and Strategic Overview
The pyridine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and bioactive natural products.[1][2] Its polarity and ionizable nature can enhance the solubility and bioavailability of drug candidates.[3] The 6-Chloro-5-methoxypyridin-3-amine scaffold, in particular, represents a "privileged" starting point for drug discovery. Its substituted aminopyridine core provides multiple vectors for chemical modification, allowing for the rapid generation of diverse compound libraries to explore chemical space and establish structure-activity relationships (SAR).[4] Many pyridine-containing molecules function as kinase inhibitors, interfering with signaling cascades that drive diseases like cancer.[5]
This guide provides a comprehensive framework for leveraging the this compound scaffold in a typical drug discovery campaign. We will progress from initial target hypothesis generation through library synthesis, multi-tiered screening, and lead optimization, with a focus on the causal reasoning behind key experimental choices and protocols.
Section 2: Target Identification and Hypothesis Generation
The initial step in a scaffold-based drug discovery program is to generate a robust biological hypothesis. Given the prevalence of the pyridine motif in approved kinase inhibitors, we hypothesize that derivatives of this compound can be developed as potent and selective inhibitors of protein kinases involved in oncogenesis, such as VEGFR-2 or Src kinase.[6][7][8][9]
2.1 Rationale for Target Selection
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, with several pyridine-based drugs on the market (e.g., Sorafenib, Axitinib).[6][11]
-
Src Kinase: A non-receptor tyrosine kinase that is often over-expressed in various human tumors.[7][8] Its inhibition can disrupt pathways involved in cell proliferation, survival, and invasion.
2.2 Experimental Approaches for Target Validation To validate that our scaffold has potential activity against these target classes, a broad screening approach is recommended.
-
Kinome Profiling: This high-throughput technique assesses the activity of a compound against a large panel of protein kinases (often >400).[12][13] Submitting the core scaffold or a small set of simple derivatives to a kinome profiling service can rapidly identify potential kinase targets or off-targets, guiding the program's direction.[14][15][16] This provides an unbiased view of the scaffold's intrinsic selectivity profile.
Below is a conceptual diagram of the VEGFR-2 signaling pathway, which we will target for inhibition.
Section 3: Library Synthesis and Primary Screening
With a validated target class, the next step is to synthesize a focused library of compounds by modifying the core scaffold. The goal is to explore how different chemical groups at various positions affect target binding and potency.
3.1 Protocol: Palladium-Catalyzed Cross-Coupling for Library Synthesis
This protocol describes a Suzuki coupling reaction, a robust method for creating a carbon-carbon bond at the 6-position of the pyridine ring, replacing the chlorine atom. This is a common and versatile strategy in medicinal chemistry.
-
Rationale: The chloro group at the 6-position is an excellent chemical handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling is chosen for its broad substrate scope and tolerance of various functional groups, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
-
Step-by-Step Protocol:
-
To a 10 mL microwave vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.5 mmol, 2.5 equiv.).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor reaction completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
3.2 Protocol: Primary Biochemical Screening (VEGFR-2 Kinase Assay)
This protocol outlines a common method for measuring direct enzyme inhibition, which is crucial for the initial assessment of compound potency.
-
Rationale: An in vitro biochemical assay isolates the target enzyme from other cellular components, ensuring that any observed activity is due to direct interaction with the kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput method to quantify enzyme activity.[12]
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO. Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase buffer containing recombinant human VEGFR-2 enzyme.
-
Add 25 nL of the serially diluted compound from the DMSO plate using an acoustic liquid handler. Add 25 nL of DMSO to control wells (0% inhibition) and a known VEGFR-2 inhibitor like Sorafenib to positive control wells (100% inhibition).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for VEGFR-2).
-
Incubate for 1 hour at room temperature.
-
Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO and positive controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
3.3 Data Presentation: Hypothetical Primary Screening Results
| Compound ID | R-Group at C6-Position | VEGFR-2 IC₅₀ (nM) |
| SC-01 | Phenyl | 850 |
| SC-02 | 4-Fluorophenyl | 420 |
| SC-03 | 3-Aminophenyl | 150 |
| SC-04 | 4-Methylphenyl | 980 |
| SC-05 | 2-Thiophenyl | 210 |
Section 4: Hit-to-Lead Optimization and SAR
Compounds showing promising activity in the primary screen (hits, e.g., SC-03 and SC-05 ) are advanced to the hit-to-lead stage. The objective is to iteratively modify the chemical structure to improve target potency, enhance selectivity over other kinases, and optimize physicochemical and ADME properties.[17] This iterative cycle of design, synthesis, and testing is the core of establishing a Structure-Activity Relationship (SAR).
A key strategy during this phase is scaffold hopping , where one core chemical structure is replaced by another (e.g., pyrimidine to pyridine) to overcome issues like metabolic liabilities or patentability while maintaining key binding interactions.[4][18][19]
Section 5: Secondary and Safety Screening
As leads are optimized, they must be evaluated in more biologically relevant systems and profiled for potential safety liabilities.
5.1 Protocol: Cell-Based Anti-Proliferation Assay
-
Rationale: While a biochemical assay confirms target engagement, a cell-based assay determines if this engagement translates into the desired biological effect (e.g., stopping cancer cell growth). It also provides an initial assessment of cell permeability and potential for cytotoxicity.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line known to be dependent on VEGFR-2 signaling (e.g., HUVEC for angiogenesis, or a cancer cell line like HepG2[20]) into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted compounds (typically from 10 µM to 0.1 nM). Include DMSO as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or resazurin. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO controls. Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
5.2 Protocol: In Vitro Metabolic Stability Assay
-
Rationale: Poor metabolic stability is a primary reason for drug failure. This assay provides an early indication of how quickly a compound is broken down by liver enzymes (cytochrome P450s), predicting its in vivo half-life.[21][22]
-
Step-by-Step Protocol:
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37 °C.[21]
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
5.3 Protocol: hERG Channel Inhibition Assay
-
Rationale: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[23] Regulators require hERG screening for all new chemical entities, making this a critical safety assay.
-
Step-by-Step Protocol (Automated Patch Clamp):
-
Cell Culture: Use a HEK293 cell line stably expressing the hERG channel.
-
Assay Preparation: Harvest cells and place them into the automated patch clamp system (e.g., QPatch or SyncroPatch).[23] The system will establish a whole-cell patch clamp configuration.
-
Baseline Recording: Perfuse the cells with an extracellular solution and apply a specific voltage protocol to elicit and measure the hERG tail current.[24] Record a stable baseline current.
-
Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[23]
-
Data Acquisition: Record the hERG current at each concentration after it reaches a steady-state effect. Use a known hERG blocker like E-4031 as a positive control.[23]
-
Data Analysis: Measure the percentage of current inhibition at each concentration relative to the vehicle control. Calculate the IC₅₀ value from the resulting concentration-response curve.
-
5.4 Data Presentation: Profile of a Lead Candidate
| Parameter | Result | Interpretation |
| VEGFR-2 IC₅₀ | 15 nM | High target potency. |
| Cellular EC₅₀ | 85 nM | Good translation of target inhibition to cellular effect. |
| Metabolic Stability (t₁/₂) | 45 min | Moderate stability; acceptable for initial in vivo studies. |
| hERG IC₅₀ | > 20 µM | Low risk of cardiotoxicity; >200-fold window over cellular EC₅₀. |
Section 6: Conclusion and Future Directions
This guide outlines a systematic and rationale-driven approach for developing novel therapeutics starting from the this compound scaffold. By integrating iterative chemical synthesis with a multi-tiered screening cascade that includes biochemical, cellular, and safety assays, researchers can efficiently identify and optimize lead candidates. A compound with a profile similar to the one presented in the final table would be a strong candidate for advancement into in vivo pharmacokinetic and efficacy studies, such as tumor xenograft models. The key to success lies in the continuous analysis of SAR and the early identification and mitigation of potential liabilities like poor metabolic stability or off-target toxicity.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 9. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. KinomePro - Pamgene [pamgene.com]
- 16. assayquant.com [assayquant.com]
- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chinesechemsoc.org [chinesechemsoc.org]
- 20. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methoxypyridin-3-amine
Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to improve your yield, enhance purity, and confidently address challenges in your experimental work.
Introduction: The Synthetic Landscape
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the reduction of the nitro group of a suitable precursor, most commonly 2-Chloro-3-methoxy-5-nitropyridine. The choice of reducing agent and reaction conditions is critical to achieving a high yield and purity of the final product, while avoiding common pitfalls such as incomplete reaction, over-reduction, and the formation of byproducts. This guide will walk you through the most common synthetic routes and provide solutions to specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method is the reduction of 2-Chloro-3-methoxy-5-nitropyridine. There are several effective ways to achieve this transformation, with the choice often depending on available equipment, scale, and desired purity. The three most common methods are:
-
Catalytic Hydrogenation: This is often the cleanest method, using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. It typically provides high yields and a straightforward work-up.
-
Metal-Acid Reduction: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium is a robust and cost-effective method suitable for various scales.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C) and is a safer alternative to using hydrogen gas.[1][2][3][4][5]
Q2: I am getting a low yield. What are the most likely causes?
Low yields in this synthesis can stem from several factors, each related to the specific reduction method used:
-
Incomplete Reaction: The reduction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated catalyst/reagent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Byproduct Formation: The formation of side products can significantly reduce the yield of the desired amine. A common byproduct is the dechlorinated compound, 5-methoxypyridin-3-amine. This is particularly a risk in some catalytic hydrogenation conditions.[6][7][8]
-
Product Degradation: The resulting amine can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids or high temperatures might lead to degradation.
-
Difficult Work-up and Isolation: The product may be lost during the work-up and purification steps. For instance, in tin(II) chloride reductions, the formation of tin salts can complicate extraction and lead to lower isolated yields.[9][10][11]
Q3: How can I avoid the formation of the dechlorinated byproduct?
Dechlorination is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[7][8][12] To minimize its formation:
-
Choice of Catalyst: Raney Nickel is often preferred over Palladium on carbon for substrates where dehalogenation is a concern. Platinum-based catalysts, sometimes modified with additives, have also shown high selectivity.
-
Reaction Conditions: Using milder conditions (lower hydrogen pressure, ambient temperature) can reduce the likelihood of dehalogenation.
-
Additives: The addition of catalyst modifiers or poisons in small amounts can suppress dehalogenation. For example, morpholine or thiophene have been used to improve selectivity in similar reactions.[6]
-
Alternative Reducing Agents: If dehalogenation remains a persistent issue, consider switching to a different reduction method, such as using iron powder in a neutral or slightly acidic medium, or tin(II) chloride, which are less prone to causing dehalogenation.
Q4: What is the best way to purify the final product?
The purification strategy depends on the impurities present:
-
Removal of Metal Salts:
-
Tin Salts: After a SnCl₂ reduction, the work-up involves basification to precipitate tin hydroxides. It is crucial to adjust the pH carefully; sometimes adding a large excess of base can form soluble stannates, which aids in their removal during aqueous extraction.[9] Filtering the reaction mixture through a pad of Celite® can also help remove insoluble tin species.
-
Palladium/Platinum Catalyst: The heterogeneous catalyst from a hydrogenation reaction can be removed by filtration through a pad of Celite®.[13][14]
-
-
Column Chromatography: If byproducts such as the dechlorinated amine or unreacted nitro compound are present, purification by flash column chromatography on silica gel is typically effective. A solvent system of ethyl acetate and hexanes is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be an effective final purification step to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not go to completion | 1. Deactivated Catalyst (Hydrogenation): The catalyst may be poisoned or have low activity. | 1a. Use fresh, high-quality catalyst. 1b. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| 2. Insufficient Reducing Agent: The stoichiometry of the reducing agent (Fe, Zn, SnCl₂, ammonium formate) may be too low. | 2a. Use a larger excess of the reducing agent. 2b. Add the reducing agent portion-wise to maintain its activity. | |
| 3. Low Reaction Temperature: The activation energy for the reduction is not being overcome. | 3a. Gently heat the reaction mixture. For catalytic hydrogenation, this should be done with caution. For metal/acid reductions, temperatures of 40-80°C are common. | |
| Multiple spots on TLC, indicating byproducts | 1. Dechlorination: As discussed in the FAQs, this is common with some catalytic hydrogenation methods. | 1a. Switch to a less reactive catalyst (e.g., Raney Nickel). 1b. Add a selectivity-promoting agent. 1c. Use a different reduction method (e.g., Fe/NH₄Cl or SnCl₂/HCl). |
| 2. Incomplete Reduction: The presence of intermediates like the nitroso or hydroxylamine species. | 2a. Increase reaction time or temperature. 2b. Add more reducing agent. | |
| 3. Formation of Azo/Azoxy Compounds: This can occur with some reducing agents, especially if the reaction conditions are not well-controlled. | 3a. Ensure sufficient reducing agent and acidic conditions (for metal/acid reductions). | |
| Difficulty isolating the product during work-up | 1. Emulsion Formation (SnCl₂ reduction): The formation of tin hydroxides can lead to persistent emulsions during extraction. | 1a. Add a sufficient amount of a strong base (e.g., 50% NaOH solution) until the tin salts redissolve as stannates.[9] 1b. Filter the mixture through Celite® before extraction. |
| 2. Product is water-soluble: The amine product may have some solubility in the aqueous phase, especially if the pH is acidic. | 2a. Ensure the aqueous layer is thoroughly basic (pH > 10) before extraction to minimize the formation of the protonated, water-soluble amine salt. 2b. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Product is dark-colored | 1. Aerial Oxidation: Aminopyridines can be susceptible to air oxidation, leading to colored impurities. | 1a. Perform the work-up and purification steps promptly. 1b. Consider bubbling nitrogen through the solvent before extraction and concentration. |
| 2. Residual Catalyst/Metal Complexes: Traces of metal from the reduction can cause discoloration. | 2a. For catalytic hydrogenation, ensure complete removal of the catalyst by filtration. A second filtration may be necessary. 2b. For metal/acid reductions, ensure the work-up procedure effectively removes all metal salts. |
Comparative Data of Reduction Methods
The following table summarizes typical conditions and expected outcomes for the most common methods of reducing 2-Chloro-3-methoxy-5-nitropyridine.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temp. | >90% | High yield, clean reaction, easy work-up. | Risk of dehalogenation (especially with Pd/C), requires specialized equipment for handling H₂ gas. |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | Reflux | 85-95% | Avoids the use of H₂ gas, generally good selectivity.[1][3][4][5] | Can require elevated temperatures, removal of byproducts from the hydrogen donor. |
| Metal/Acid Reduction (Tin) | SnCl₂·2H₂O, conc. HCl | Ethanol, Ethyl Acetate | 40-60°C | 80-90% | Low risk of dehalogenation, robust and reliable.[10][15] | Work-up can be challenging due to tin salts, generates significant metal waste.[9][11] |
| Metal/Acid Reduction (Iron) | Fe powder, NH₄Cl or Acetic Acid | Ethanol/Water | Reflux | 80-90% | Inexpensive, environmentally benign metal, good selectivity. | Can require longer reaction times, efficient stirring is necessary. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is a general guideline and should be optimized for your specific setup.
Diagram of the Catalytic Hydrogenation Workflow
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Hydrogenation of Halonitrobenzenes: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
Technical Support Center: Purification of 6-Chloro-5-methoxypyridin-3-amine
Welcome to the technical support guide for the purification of 6-Chloro-5-methoxypyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key building block in high purity. The following troubleshooting guides and frequently asked questions are based on established chemical principles and proven methodologies for analogous substituted pyridines.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Purity After Initial Work-up | - Incomplete reaction. - Presence of starting materials or reagents. - Formation of isomeric or other byproducts. | - Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before starting the work-up. - Aqueous Washes: Perform thorough aqueous washes (e.g., with saturated sodium bicarbonate solution, water, and brine) to remove acidic or water-soluble impurities. |
| Oiling Out During Recrystallization | - The solvent is too nonpolar, or the cooling rate is too fast. - High concentration of impurities depressing the melting point. | - Solvent System Adjustment: Add a more polar co-solvent (e.g., a small amount of methanol or ethyl acetate to a hexane or heptane solution) to increase solubility.[1] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can initiate crystallization. |
| Colored Impurities Persist | - Formation of colored byproducts due to oxidation or side reactions. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (Norit) to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before cooling.[2] - Reducing Agent Wash: A wash with a dilute solution of a reducing agent like sodium hydrosulfite can sometimes decolorize the solution.[2] |
| Poor Separation on Column Chromatography | - Incorrect solvent system (polarity too high or too low). - Co-elution of impurities with the desired product. | - Optimize Mobile Phase: Use TLC to determine an optimal solvent system that gives good separation (Rf of the product around 0.3-0.4). A common starting point for aminopyridines is a gradient of ethyl acetate in hexanes. - Alternative Stationary Phase: If silica gel provides poor separation, consider using alumina or a bonded-phase silica. |
| Product Degradation During Purification | - Some aminopyridines can be unstable, especially when exposed to heat, light, or air for extended periods.[1] | - Minimize Heat and Exposure: Use a rotary evaporator at a moderate temperature to remove solvents. Store the purified compound under an inert atmosphere (nitrogen or argon) in a dark, cold environment (2-8°C is often recommended).[3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on typical synthetic routes for substituted pyridines, common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Other positional isomers that may form during the reaction.
-
Hydrolysis Products: For instance, the chloro group could be hydrolyzed to a hydroxyl group, forming 6-Hydroxy-5-methoxypyridin-3-amine.
-
Dehalogenated Byproducts: Loss of the chloro group to yield 5-methoxypyridin-3-amine.
-
Residual Solvents: Solvents used in the reaction or work-up, such as THF, toluene, or dichloromethane.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is often effective for removing small amounts of impurities and for large-scale purification if a suitable solvent system can be found. It is generally a more straightforward and economical method.
-
Column Chromatography is more powerful for separating complex mixtures of impurities, especially those with similar polarities to the product. It is often the method of choice for achieving very high purity on a laboratory scale. A patent describing the synthesis of a derivative of this compound utilized flash purification with an ethyl acetate/hexanes gradient, suggesting this is a viable approach.[4]
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
This protocol is based on general methods for the recrystallization of substituted aminopyridines.[1]
-
Solvent Screening: In test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, methanol, isopropanol, and mixtures thereof) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system, such as methanol/hexanes, is often effective.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a two-solvent system).
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution, add the less soluble solvent dropwise until the solution becomes cloudy. Then, add a few drops of the more soluble solvent to redissolve the precipitate and achieve a clear, saturated solution. Allow to cool as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is adapted from a procedure used for a derivative of this compound.[4]
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.3 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, starting with a lower polarity (higher percentage of hexanes) and gradually increasing the polarity (increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
IV. Visual Workflow and Decision Making
Purification Method Selection Workflow
Caption: Decision tree for selecting the optimal purification method.
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 75711-01-2 [sigmaaldrich.com]
- 4. WO2018049200A1 - Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
Technical Support Center: Stability of 6-Chloro-5-methoxypyridin-3-amine in Solution
Introduction: 6-Chloro-5-methoxypyridin-3-amine is a substituted aminopyridine derivative frequently employed as a key building block in medicinal chemistry and drug discovery programs. The stability of such intermediates is paramount for ensuring the reproducibility of synthetic procedures and the reliability of biological screening data. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers proactively address and manage potential stability issues of this compound in solution. While specific degradation kinetics for this exact molecule are not extensively published, its stability profile can be expertly inferred from the well-documented behavior of related aminopyridine scaffolds.
Section 1: Compound Profile & Recommended Handling
Before preparing solutions, it is critical to understand the compound's intrinsic properties and handle the solid material correctly to prevent initial degradation.
| Property | Value | Source |
| CAS Number | 75711-01-2 | |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Recommended Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
The recommended storage conditions strongly indicate sensitivity to light, oxygen, and potentially moisture. Proper handling of the solid is the first step in ensuring solution stability.
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common queries regarding the behavior of this compound in solution.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other aminopyridines, is primarily influenced by three main factors:
-
Oxidation: The electron-rich aromatic ring and the exocyclic amino group are susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by heat and light.[2]
-
Light Exposure (Photosensitivity): Many aromatic amines are photosensitive and can degrade upon exposure to UV or even ambient laboratory light. The supplier's recommendation to "Keep in dark place" corroborates this risk.
-
pH of the Solution: The basicity of the pyridine ring nitrogen and the amino group means that the compound's protonation state will change with pH.[3][4] This can significantly impact its stability, particularly towards oxidation.
Q2: My solution of the compound is changing color from colorless to yellow/brown. What is happening and is it still usable?
A2: A color change is a classic indicator of chemical degradation. This is most likely due to oxidative degradation, where highly conjugated, colored byproducts are formed. Aminopyridines are known to oxidize and darken over time, a process that is accelerated by exposure to heat and light.[2]
Causality: The amino group donates electron density into the pyridine ring, making the system susceptible to oxidation. This can lead to the formation of N-oxides, nitro derivatives, or polymerized products.[5] A colored solution should be considered compromised. For quantitative applications or biological screening, it is highly recommended to discard the solution and prepare a fresh one from solid material.
Q3: How does pH affect the stability of the compound in aqueous buffers?
A3: The pH of an aqueous solution is a critical determinant of stability. The compound has two basic centers: the pyridine ring nitrogen and the exocyclic amino group.
-
Acidic pH (e.g., pH < 5): At low pH, both nitrogen atoms will likely be protonated. This protonation significantly reduces the electron density of the aromatic system and sequesters the lone pair of electrons on the nitrogens. This effect drastically increases the compound's stability against oxidation. Studies on the related compound 3,4-diaminopyridine have shown that the salt form is significantly more stable under oxidative stress than the free base.[5][6]
-
Neutral to Basic pH (e.g., pH ≥ 7): In this range, the compound will exist predominantly as the neutral free base. The unprotonated amino group makes the molecule highly susceptible to oxidation.[5] Therefore, prolonged storage in neutral or basic aqueous buffers is not recommended.
Q4: What is the recommended solvent for preparing stock solutions for long-term storage?
A4: For long-term storage, high-quality, anhydrous aprotic solvents are recommended.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Rationale: These solvents are generally inert and can be obtained in anhydrous grades, minimizing water-mediated degradation. They are also suitable for most biological screening applications.
-
Best Practices:
-
Use a brand new, sealed bottle of anhydrous solvent.
-
Prepare the stock solution under an inert atmosphere (e.g., nitrogen or argon).
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Q5: How should I store my prepared stock solutions?
A5: All solutions should be considered potentially unstable and stored with care.
-
Temperature: Store at -20°C or, preferably, -80°C.
-
Light: Always store in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Atmosphere: For maximum stability, flush the headspace of each vial with argon or nitrogen before sealing.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing stability-related issues in your experiments.
Problem: You observe inconsistent results, a drop in product yield, or decreased potency in biological assays when using a previously prepared solution of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting experiment failures.
Section 4: Experimental Protocols for Stability Assessment
To ensure the integrity of your experiments, you can perform a preliminary stability study.
Protocol 4.1: Preliminary Solution Stability Study by HPLC-UV
This protocol allows you to assess the stability of this compound in a solvent or buffer of interest.
Objective: To quantify the percentage of the parent compound remaining over time under various storage conditions.
Methodology:
-
Prepare Stock Solution: Accurately prepare a ~1 mg/mL solution of the compound in your chosen solvent (e.g., DMSO, Acetonitrile, or an aqueous buffer).
-
Time Zero (T=0) Analysis: Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and inject it. This is your 100% reference.
-
Aliquot and Store: Dispense the remaining stock solution into separate, sealed amber vials for each condition and time point.
-
Storage Conditions:
-
Condition A: Benchtop, ambient light, room temperature.
-
Condition B: Benchtop, protected from light (wrapped in foil), room temperature.
-
Condition C: 4°C, protected from light.
-
Condition D: -20°C, protected from light.
-
-
Time Points: Analyze an aliquot from each condition at T=4h, 24h, 48h, and 72h.
-
HPLC Analysis: Analyze each sample using a validated HPLC-UV method (see Protocol 4.2). Record the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Example Data Presentation:
| Storage Condition | T=0 | T=4h | T=24h | T=48h | T=72h |
| Benchtop, Light | 100% | 92% | 75% | 61% | 48% |
| Benchtop, Dark | 100% | 99% | 95% | 91% | 88% |
| 4°C, Dark | 100% | 100% | 99% | 98% | 97% |
| -20°C, Dark | 100% | 100% | 100% | 100% | 99.5% |
Protocol 4.2: General Purpose HPLC-UV Method for Purity Assessment
This is a starting point method that should be optimized for your specific equipment. Analytical methods like HPLC are crucial for monitoring compound degradation.[7]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 210-400 nm and select an appropriate wavelength (e.g., 254 nm or λmax).
-
Injection Volume: 10 µL.
Section 5: Understanding Potential Degradation Pathways
While the exact degradation products must be confirmed experimentally (e.g., by LC-MS), we can hypothesize the most likely pathways based on the chemistry of related aminopyridines.[5]
Hypothesized Oxidative Degradation Pathway
Oxidative stress, particularly in the presence of light, is the most probable cause of degradation for this molecule in solution.
Caption: Plausible oxidative degradation pathways for the title compound.
This diagram illustrates that the parent compound, when present as a free base, can be oxidized at either the pyridine nitrogen to form an N-oxide or the exocyclic amine to form a nitro derivative, similar to what has been observed for 3,4-diaminopyridine.[5] Additionally, radical mechanisms can lead to colored polymeric material.
References
- 1. fishersci.ie [fishersci.ie]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
troubleshooting regioselectivity in reactions with 6-Chloro-5-methoxypyridin-3-amine
Welcome to the technical support center for 6-Chloro-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve the desired regioselectivity in your reactions.
Understanding the Reactivity of this compound
This compound is a trisubstituted pyridine with a unique electronic and steric profile that can lead to challenges in controlling regioselectivity. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing chloro group, along with the inherent reactivity of the pyridine ring, dictates the outcome of various chemical transformations.
The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[1] However, the substituents on the ring significantly influence its reactivity. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The methoxy group is also activating, while the chloro group is deactivating but ortho-para directing due to its ability to donate a lone pair of electrons through resonance.[2]
In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring's electron-deficient nature facilitates attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[3] The presence of a good leaving group like chlorine at the C6 position makes this site susceptible to nucleophilic attack.
For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the C-Cl bond is a key consideration. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more specialized catalytic systems to achieve efficient coupling.[4][5]
Troubleshooting Regioselectivity
This section addresses common regioselectivity issues encountered during reactions with this compound and provides actionable solutions.
Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: "I am attempting a Suzuki-Miyaura coupling with a boronic acid, but I am observing a mixture of products where coupling occurs at both the C6 and C4 positions, with the desired C4-coupled product in low yield."
Analysis: The C6-Cl bond is the most likely site for oxidative addition of the palladium catalyst. However, under certain conditions, C-H activation at the electron-rich C4 position can compete, leading to the undesired regioisomer. The directing effects of the amino and methoxy groups strongly activate the C4 position towards metallation.
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the regioselectivity of Suzuki couplings with challenging substrates.[4]
-
Initial Recommendation: Start with bulky, electron-rich ligands such as SPhos or XPhos. These ligands promote oxidative addition at the C-Cl bond and can disfavor C-H activation pathways.
-
Alternative: If selectivity remains an issue, consider using N-heterocyclic carbene (NHC) ligands, which can offer different selectivity profiles.
-
-
Optimize the Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6]
-
Base Selection: For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4]
-
Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Aprotic polar solvents like dioxane or THF are common starting points. The addition of a small amount of water can sometimes be beneficial, but should be carefully controlled.[7]
-
-
Temperature Control: Higher temperatures are generally required for the oxidative addition of aryl chlorides.[4] However, excessively high temperatures can sometimes lead to decreased selectivity. A systematic temperature screen (e.g., 80-120 °C) is recommended to find the optimal balance between reaction rate and selectivity.
Experimental Protocol: Ligand Screening for Regioselective Suzuki Coupling
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4 mol%) in the degassed solvent (e.g., dioxane).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | PPh₃ | SPhos | Xantphos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF/H₂O |
| Temperature (°C) | 80 | 100 | 110 |
Table 1: Recommended starting conditions for optimizing regioselectivity in Suzuki-Miyaura coupling.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting flowchart for Suzuki coupling.
Scenario 2: Unwanted N-Arylation in Buchwald-Hartwig Amination
Problem: "I am trying to perform a Buchwald-Hartwig amination at the C6 position, but I am observing significant amounts of a diarylamine byproduct, suggesting reaction at the pyridine's amino group."
Analysis: The primary amino group at the C3 position is also a nucleophile and can compete with the desired amine coupling partner, leading to self-coupling or diarylamine formation. This is particularly problematic if the desired amine is less nucleophilic or sterically hindered.
Solutions:
-
Protecting the Amino Group: The most straightforward solution is to temporarily protect the C3-amino group with a suitable protecting group (e.g., Boc, Cbz). This will prevent its participation in the reaction. The protecting group can be removed in a subsequent step.
-
Careful Selection of Reaction Conditions:
-
Ligand Choice: As with Suzuki coupling, the ligand is crucial. Bulky ligands can create a sterically demanding environment around the palladium center, which may favor the less hindered amine coupling partner.[5]
-
Base Strength: Using a weaker base might slow down the deprotonation of the C3-amino group, reducing its nucleophilicity relative to the intended amine. However, the base must be strong enough to deprotonate the desired amine.[5]
-
Amine Equivalents: Using a slight excess of the desired amine can help to outcompete the intramolecular side reaction.
-
Experimental Protocol: Buchwald-Hartwig Amination with a Protected Substrate
-
Protection Step: React this compound with Boc anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane to afford the Boc-protected amine.
-
Coupling Reaction: To a dried Schlenk tube under an inert atmosphere, add the Boc-protected this compound (1.0 eq), the desired amine (1.1 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2 eq).
-
Prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., BINAP, 2-4 mol%) in degassed toluene or dioxane.[8]
-
Add the catalyst solution to the reaction mixture and heat to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
-
Deprotection Step: Treat the purified, coupled product with an acid such as trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group.
Decision Tree for Buchwald-Hartwig Amination
Caption: Decision tree for managing Buchwald-Hartwig side reactions.
Scenario 3: Lack of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: "I am attempting to displace the C6-chloro group with a nucleophile, but the reaction is very sluggish or does not proceed at all."
Analysis: While the pyridine ring is activated towards nucleophilic attack, the overall electron density of the ring is increased by the presence of the electron-donating amino and methoxy groups. This can reduce the electrophilicity of the C6 position, making the SNAr reaction more difficult than with a more electron-deficient pyridine.[9]
Solutions:
-
Increase Nucleophile Strength: Employ a stronger nucleophile. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form using a strong base like NaH.
-
Higher Reaction Temperatures: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Consider using a high-boiling point solvent like DMF or DMSO and heating the reaction to 120-150 °C.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish SNAr reactions by efficiently heating the reaction mixture to high temperatures.
-
Phase-Transfer Catalysis: For reactions involving an anionic nucleophile and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the nucleophile into the organic phase, thereby increasing the reaction rate.
Experimental Protocol: Microwave-Assisted SNAr Reaction
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the nucleophile (1.5-2.0 eq), and a suitable high-boiling point solvent (e.g., DMF).
-
If the nucleophile is not inherently basic, add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 150 °C) and time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vessel, and work up the reaction mixture as appropriate for the specific nucleophile and solvent used.
Frequently Asked Questions (FAQs)
Q1: Which is the most acidic proton on this compound?
A1: The protons of the amino group are the most acidic. The pyridine ring nitrogen can be protonated under acidic conditions, but the exocyclic amino group will be deprotonated under basic conditions.
Q2: Can I perform electrophilic aromatic substitution on this molecule?
A2: Electrophilic aromatic substitution is challenging on pyridine rings in general due to their electron-deficient nature.[10] While the amino and methoxy groups are activating, the pyridine nitrogen is deactivating. Reactions like nitration or halogenation would likely require harsh conditions and may lead to a mixture of products or reaction at the amino group. The most likely positions for electrophilic attack would be C2 and C4, ortho and para to the strongly activating amino group.
Q3: How does the methoxy group influence the reactivity?
A3: The methoxy group is electron-donating through resonance and electron-withdrawing through induction. Overall, it is considered an activating group that directs ortho- and para-substitution in electrophilic reactions.[11] In the context of this molecule, it further increases the electron density of the ring, which can hinder nucleophilic aromatic substitution but may facilitate reactions like ortho-lithiation if directed by the methoxy group.
Q4: Are there any known incompatibilities for this compound?
A4: As a primary amine, it is incompatible with strong oxidizing agents, acids, and acid chlorides.[12][13] Reactions with strong acids will protonate the basic nitrogen atoms.
Q5: What is the best way to purify this compound and its derivatives?
A5: Column chromatography on silica gel is a common and effective method for purification. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point for elution. Due to the basicity of the pyridine and amino groups, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking on the column.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. epa.gov [epa.gov]
- 13. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Analytical Methods for 6-Chloro-5-methoxypyridin-3-amine
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the analysis of 6-Chloro-5-methoxypyridin-3-amine. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges encountered during impurity detection and quantification. The following sections provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section covers the essential background information required before initiating any analytical work.
Q1: Why is impurity profiling for this compound so critical?
A1: this compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product.[1] Impurities, even in trace amounts, can be toxic, alter the pharmacological activity of the API, or affect the stability of the drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3][4]
Q2: What are the common types of impurities I should expect to find?
A2: Impurities in this compound can be broadly categorized based on their origin, as outlined in ICH guideline Q3A.[3][5][6]
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors from the synthetic route. A summary of potential impurities should be based on a scientific appraisal of the chemical reactions involved in the synthesis.[5][6]
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or handling, such as hydrolysis of the chloro group to a hydroxyl group (e.g., 6-Hydroxy-5-methoxypyridin-3-amine).[7]
-
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the manufacturing process.[3]
-
Residual Solvents: Volatile organic compounds (e.g., Toluene, Acetone, Dichloromethane) used during synthesis or purification.[3][7]
Q3: What are the primary analytical techniques recommended for impurity analysis?
A3: A combination of chromatographic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone method for quantifying organic impurities due to its high resolution and sensitivity.[2] A UV detector is standard, and coupling with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities.
-
Gas Chromatography (GC): This is the preferred method for analyzing volatile organic compounds, specifically residual solvents.[2] Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is standard practice.
Q4: What do the ICH impurity thresholds (Reporting, Identification, Qualification) mean?
A4: The ICH Q3A and Q3B guidelines establish a framework for controlling impurities based on the maximum daily dose of the final drug product.[3][4]
| Threshold | Description | Typical Starting Level |
| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be confirmed. | ≥ 0.10% |
| Qualification Threshold | The level above which an impurity's biological safety must be established through toxicological studies. | ≥ 0.15% |
Note: These thresholds are for a maximum daily dose of ≤ 2g/day and may vary. Always refer to the latest ICH guidelines for specific cases.[4]
Section 2: HPLC Method Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis, but it is not without its challenges, especially for polar, basic compounds like this compound.
Q5: My primary peak is tailing significantly. What is the cause and how can I fix it?
A5: Peak tailing is the most common issue for basic analytes like your compound.[8] The primary cause is secondary ionic interactions between the protonated amine groups on your molecule and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.[8][9][10] This leads to a portion of the analyte being retained longer, causing the characteristic tail.
Here is a systematic approach to resolving this issue:
References
- 1. ijdra.com [ijdra.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. chromtech.com [chromtech.com]
Technical Support Guide: Scaling Up the Synthesis of 6-Chloro-5-methoxypyridin-3-amine
This guide serves as a technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Chloro-5-methoxypyridin-3-amine. As a critical building block in pharmaceutical and agrochemical research, ensuring a robust and scalable synthesis is paramount. This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the process, focusing on troubleshooting common issues encountered during scale-up and answering frequently asked questions.
Section 1: Recommended Synthesis Protocol
The synthesis of this compound is most effectively and directly achieved via the electrophilic chlorination of 3-amino-5-methoxypyridine. This route is advantageous due to its high regioselectivity and straightforward execution.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet. Ensure the reactor is purged with inert gas (nitrogen or argon).
-
Charging Reagents: Charge the reactor with 3-amino-5-methoxypyridine (1.0 eq) and anhydrous acetonitrile (10 volumes). Begin stirring to ensure complete dissolution.
-
Temperature Control: Heat the reaction mixture to an internal temperature of 50-60°C.
-
Reagent Addition: In a separate vessel, dissolve N-Chlorosuccinimide (NCS) (1.05 eq) in anhydrous acetonitrile (5 volumes). Add the NCS solution to the reactor dropwise via an addition funnel over 1-2 hours, carefully monitoring the internal temperature.
-
Scientist's Note: The reaction is exothermic. A slow, controlled addition of NCS is critical on a larger scale to prevent a temperature spike, which can lead to the formation of dichlorinated and other side products.
-
-
Reaction Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Isolation: Redissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) or by flash column chromatography on silica gel for higher purity.
-
Drying and Storage: Dry the purified product under vacuum at <40°C. Store the final compound in a dark place under an inert atmosphere at 2-8°C to prevent degradation.
Data Summary: Key Process Parameters
| Parameter | Recommended Value | Rationale & Scale-Up Consideration |
| Starting Material | 3-amino-5-methoxypyridine | Ensure high purity (>98%) to avoid side reactions. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Solid, easy to handle. Other agents may be more aggressive. |
| Stoichiometry (NCS) | 1.05 - 1.10 equivalents | A slight excess ensures full conversion. >1.2 eq increases dichlorination risk. |
| Solvent | Anhydrous Acetonitrile | Good solubility for reactants. Must be dry to prevent NCS decomposition. |
| Temperature | 50 - 60°C | Balances reaction rate and selectivity. Higher temperatures increase impurity formation. |
| Addition Time | 1 - 2 hours | Critical for controlling exotherm on scale. |
| In-Process Control | HPLC, TLC | To confirm reaction completion and minimize holding time at elevated temperatures. |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis in a direct question-and-answer format.
Question: My reaction is stalling, and HPLC analysis shows significant starting material remaining after 4 hours. What is the cause?
Answer: This issue, known as low conversion, typically points to three potential root causes on scale:
-
Reagent Purity/Activity: The activity of N-Chlorosuccinimide can diminish over time, especially if not stored properly. Procure a fresh batch or test the activity of your current lot on a small scale. Ensure the starting amine is of high purity.
-
Insufficient Temperature: Verify your temperature probe is calibrated correctly. On a large scale, inefficient heating or poor mixing can lead to cold spots within the reactor, slowing the reaction rate. Ensure vigorous stirring.
-
Moisture Contamination: Water in the solvent will consume the NCS, rendering it ineffective for the chlorination reaction. Always use anhydrous grade solvents for this process.
Question: I am observing a significant impurity with a mass corresponding to a dichlorinated product. How can I prevent this?
Answer: The formation of dichlorinated species is a classic problem when scaling this type of reaction. It is caused by over-chlorination, where a second chlorine atom is added to the aromatic ring.
-
Causality: The product, this compound, is still an activated aromatic system and can react with any excess NCS present, especially at elevated temperatures.
-
Mitigation Strategy:
-
Strict Stoichiometric Control: Do not exceed 1.1 equivalents of NCS.
-
Controlled Addition: The most critical parameter. A slow, subsurface addition of the NCS solution prevents localized areas of high concentration.
-
Temperature Management: Run the reaction at the lower end of the recommended range (e.g., 50°C) to decrease the rate of the second chlorination, which typically has a higher activation energy.
-
Question: During the aqueous workup, I'm struggling with a persistent emulsion. How can I break it?
Answer: Emulsions are common when working with amines, especially on a larger scale where mixing is more intense.
-
Immediate Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel or reactor. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Process Modification:
-
Filter First: Before the aqueous wash, consider filtering the concentrated crude mixture through a small plug of celite or silica gel to remove any insoluble byproducts that may be stabilizing the emulsion.
-
Solvent Choice: If the problem persists across batches, consider a more non-polar extraction solvent like Toluene or Methyl-tert-butyl ether (MTBE) instead of ethyl acetate.
-
Question: The final, isolated product is a dark oil or off-white solid, not the expected white crystalline solid. What causes the discoloration?
Answer: Substituted aminopyridines can be prone to oxidative degradation, which often results in discoloration.[1]
-
Cause: Exposure to air (oxygen) and light, particularly in the presence of trace metal impurities, can catalyze the formation of colored oligomeric species.
-
Prevention:
-
Inert Atmosphere: Ensure all steps post-reaction, including filtration, concentration, and drying, are performed under a nitrogen or argon blanket.
-
Degas Solvents: For very high-purity requirements, using solvents that have been degassed (sparged with nitrogen) for workup and purification can be beneficial.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures (2-8°C) as recommended by suppliers.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? The three most critical parameters are:
-
NCS Addition Rate: Directly controls the reaction exotherm and impurity profile.
-
Reaction Temperature: Governs the balance between reaction speed and the formation of byproducts.
-
Reagent Stoichiometry: Prevents over-chlorination and ensures high conversion.
Q2: Can alternative chlorinating agents be used? Yes, agents like sulfuryl chloride (SO₂Cl₂) or systems like hydrogen peroxide in hydrochloric acid have been reported for chlorinating pyridines.[2] However, for scale-up, NCS is often preferred due to its solid nature, which makes it easier and safer to handle compared to corrosive gases or liquids like SO₂Cl₂. A full process safety assessment should be conducted before substituting any reagent.
Q3: What analytical methods are recommended for in-process control (IPC) and final product release?
-
IPC: A simple TLC method can be developed for rapid qualitative monitoring. For quantitative analysis, an HPLC method is superior, allowing for the simultaneous tracking of starting material, product, and key impurities.
-
Final Release: A comprehensive analysis should include:
Section 4: Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting the scale-up synthesis.
References
Technical Support Center: Managing Thermal Stability in Reactions with 6-Chloro-5-methoxypyridin-3-amine
Welcome to the technical support center for managing thermal stability during reactions involving 6-Chloro-5-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the safe and successful execution of your chemical syntheses.
Introduction: The Thermal Landscape of a Substituted Pyridine
This compound is a valuable building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. While the inherent thermal stability of the molecule under standard storage conditions is generally good, the primary thermal risks emerge during its synthetic transformations. The combination of an amino group, a chloro leaving group, and a methoxy substituent on a pyridine ring creates a nuanced reactivity profile that demands careful consideration of reaction thermodynamics and kinetics to prevent hazardous thermal excursions.
Runaway reactions are a significant concern in chemical synthesis, arising when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][2][3] This can result in loss of containment, explosions, and the release of toxic materials. This guide will provide a framework for understanding and mitigating these risks when working with this compound.
Troubleshooting Guide: Navigating Thermal Challenges
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I am planning a Suzuki-Miyaura coupling with this compound. What are the primary thermal hazards I should be aware of?
Answer:
Suzuki-Miyaura reactions are known to be exothermic, and in some cases, can pose significant thermal risks.[1][2][3] The main hazards to consider are:
-
Rapid Initial Exotherm: A significant release of heat can occur upon addition of the palladium catalyst to the reaction mixture, especially in aqueous solvent systems.[1][2] This can lead to a rapid temperature rise that may overwhelm the cooling capacity of your reactor.
-
Solvent Boiling: The maximum temperature a synthesis reaction can reach under adiabatic conditions (the Maximum Temperature of Synthesis Reaction or MTSR) can exceed the boiling point of the solvent.[1][2] This is a serious concern as it can lead to a rapid pressure buildup.
-
Decomposition of Solvents: Certain solvents, like DMSO, can undergo exothermic decomposition at elevated temperatures, which can be triggered by the heat from the primary reaction.[1]
-
Influence of Reaction Parameters: The rate and magnitude of the exotherm are highly dependent on the choice of solvent, base, catalyst, and the specific aryl boronic acid or ester used.[2]
Mitigation Strategies:
-
Calorimetric Screening: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) or Differential Scanning Calorimetry (DSC) on the reaction mixture to quantify the heat of reaction and determine the MTSR.
-
Semi-batch or Continuous Dosing: Instead of adding all reagents at once ("all-in" fashion), consider adding the limiting reagent or the catalyst solution gradually (semi-batch) to control the rate of heat generation.[4]
-
Adequate Cooling: Ensure your reactor is equipped with an efficient cooling system and that the cooling capacity is sufficient to handle the expected heat flow.
-
Solvent Selection: Choose a solvent with a boiling point significantly higher than the planned reaction temperature and the anticipated MTSR.
Question 2: My Buchwald-Hartwig amination reaction shows an unexpectedly high temperature spike after a long induction period. What could be the cause and how can I prevent it?
Answer:
This phenomenon is characteristic of some autocatalytic or complex kinetic profiles in Buchwald-Hartwig aminations. The initial induction period may be due to the slow in-situ formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[5][6] Once a critical concentration of the active catalyst is formed, the reaction rate can accelerate rapidly, leading to a significant and potentially dangerous temperature spike.
Causality and Prevention:
-
Catalyst Activation: The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step.[5][6] The nature of the ligand, base, and solvent can influence the rate of this activation.
-
Ligand Effects: Sterically hindered phosphine ligands, commonly used in these reactions, play a crucial role in both catalyst activity and stability.[7]
-
Base Strength and Solubility: The choice and solubility of the base (e.g., sodium tert-butoxide, LHMDS) can significantly impact the reaction kinetics and exotherm.
Troubleshooting Steps:
-
Use a Pre-formed Pd(0) Catalyst: To bypass the in-situ reduction step and achieve a more controlled initiation, consider using a well-defined Pd(0) catalyst.
-
Monitor Catalyst Activation: If using a Pd(II) precatalyst, try to monitor the formation of the active species (e.g., by color change or by small-scale reaction profiling) to better predict the onset of the main exotherm.
-
Controlled Reagent Addition: As with the Suzuki reaction, employ semi-batch addition of the amine or the aryl halide after the catalyst has been activated to control the reaction rate.
-
Thermal Analysis: Conduct thermal analysis (DSC or reaction calorimetry) to understand the complete thermal profile of your specific reaction, including any delayed exotherms.
Question 3: I do not have access to a reaction calorimeter. How can I estimate the thermal risk of my reaction involving this compound?
Answer:
While direct calorimetric measurement is the most reliable method, you can perform a preliminary risk assessment through other means:
-
Literature Review: Thoroughly search for reports on similar reactions. Pay close attention to reported exotherms, temperature control measures, and any safety incidents.
-
Small-Scale Temperature Monitoring: Conduct the reaction on a very small scale (e.g., 100-250 mg) in a well-insulated vessel (like a Dewar flask) with a sensitive temperature probe. This can give you a qualitative idea of the exothermicity.
-
DSC of Reactants and Products: While not a substitute for reaction calorimetry, performing DSC on your starting materials and the final product can reveal their decomposition temperatures and energies. This is crucial to ensure that the reaction temperature does not approach the decomposition onset of any component. Halogenated azidopyridines, for example, have shown decomposition onsets between 119 and 135 °C by DSC.[8]
-
Theoretical Calculations: Computational chemistry can be used to estimate the heat of reaction.
It is critical to treat any new reaction as potentially hazardous until proven otherwise. Always start with small-scale experiments and gradually scale up while carefully monitoring the temperature.
Quantitative Data Summary
The following table summarizes potential thermal hazards and recommended control strategies for common reactions involving this compound. The values are indicative and can vary significantly based on specific reaction conditions.
| Reaction Type | Potential Hazards | Key Parameters to Control | Recommended Thermal Analysis | Mitigation Strategies |
| Suzuki-Miyaura Coupling | - Strong initial exotherm[1][2]- MTSR > Solvent boiling point[1][2]- Solvent decomposition (e.g., DMSO)[1] | - Catalyst loading- Base concentration- Water content in solvent- Rate of reagent addition | - Reaction Calorimetry (RC1)- Differential Scanning Calorimetry (DSC)- Accelerating Rate Calorimetry (ARC) | - Semi-batch or continuous addition of limiting reagent or catalyst.- Use of a higher boiling point solvent.- Ensure adequate cooling capacity. |
| Buchwald-Hartwig Amination | - Delayed but rapid exotherm- Autocatalytic behavior- Strong bases can contribute to exothermicity | - Pre-catalyst vs. active catalyst- Ligand type and concentration- Base type and addition rate | - Reaction Calorimetry (RC1)- DSC to check for reactant/product decomposition | - Use of pre-formed Pd(0) catalysts.- Controlled addition of the amine or aryl halide.- Careful selection and controlled addition of the base. |
Experimental Protocols: Thermal Hazard Assessment
Protocol 1: Differential Scanning Calorimetry (DSC) for Onset Temperature Determination
-
Accurately weigh 1-5 mg of the sample (e.g., this compound, reaction intermediate, or final product) into a suitable DSC pan.
-
Seal the pan. For potentially energetic materials, use a gold-plated stainless steel crucible.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic decomposition events.
Visualization of Thermal Stability Management
Diagram 1: Decision Workflow for Thermal Stability Assessment
This diagram outlines a logical workflow for assessing and managing thermal stability during process development.
Caption: Decision workflow for assessing and managing thermal stability.
Frequently Asked Questions (FAQs)
Q1: Are there specific functional groups on this compound that I should be concerned about regarding thermal stability?
A1: While the molecule itself is relatively stable, the combination of functional groups can influence reactivity and decomposition pathways. The amino group can act as a nucleophile, and the chloro group is a leaving group. In the presence of strong bases or at elevated temperatures, elimination or other side reactions could occur. The pyridine ring itself can undergo complex decomposition pathways at high temperatures.
Q2: How does the choice of palladium catalyst and ligand affect the thermal profile of a reaction?
A2: The catalyst and ligand system is crucial. Highly active catalysts can lead to very fast, highly exothermic reactions that are difficult to control.[9][10] The ligand influences the stability of the palladium intermediates in the catalytic cycle. Some ligands can promote faster reductive elimination, which is often the heat-releasing step. It is essential to choose a catalyst system that provides a good balance between reactivity and control.
Q3: Can I use DSC data alone to determine if my reaction is safe to scale up?
A3: No. DSC of individual components is a valuable screening tool to identify decomposition hazards of your starting materials, intermediates, and products. However, it does not provide information about the heat of the desired reaction itself. Reaction calorimetry is the appropriate tool for measuring the heat of reaction and determining the parameters needed for a safe scale-up assessment.
Q4: What are the typical decomposition products of chloropyridines at high temperatures?
A4: The thermal decomposition of chloropyridines can be complex. At elevated temperatures, decomposition can lead to the formation of toxic and corrosive gases such as hydrogen cyanide (HCN) and hydrogen chloride (HCl).[11] The specific products will depend on the temperature, atmosphere (inert or oxidative), and the presence of other reagents.
Q5: My reaction involves a methoxy-substituted pyridine. Are there any specific thermal concerns associated with this group?
A5: Methoxy groups on aromatic rings are generally stable. However, under harsh acidic or basic conditions at high temperatures, ether cleavage could occur, which might lead to different reactivity and thermal profiles. TGA studies on methoxy-substituted nicotinonitrile derivatives have shown thermal stability up to 300°C.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 6-Chloro-5-methoxypyridin-3-amine from Different Suppliers
Introduction: The Critical Role of a Starting Material's Purity
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a life-saving Active Pharmaceutical Ingredient (API) is paved with rigorous quality control. 6-Chloro-5-methoxypyridin-3-amine is a key building block in the synthesis of numerous clinically relevant molecules, particularly kinase inhibitors. The purity of this intermediate is not a trivial specification; it is a critical quality attribute (CQA) that directly influences the reproducibility of synthetic processes, the impurity profile of the final API, and ultimately, patient safety.[1][2] Impurities introduced from a starting material can lead to unwanted side reactions, diminished yields, and the formation of structurally similar byproducts that are challenging and costly to remove.
This guide provides an in-depth, objective comparison of this compound from three hypothetical suppliers. As researchers and drug development professionals, your choice of supplier must be informed by robust analytical data. We will explore the causality behind our multi-faceted analytical approach, present comparative data, and provide detailed, field-proven protocols to empower your team to conduct a similar evaluation. Our philosophy is built on creating a self-validating system where an orthogonal set of analytical techniques provides a comprehensive and trustworthy assessment of product quality.[3]
The Analytical Strategy: An Orthogonal Approach to Purity Verification
Relying on a single analytical technique for purity assessment can be misleading. A compound may appear pure by High-Performance Liquid Chromatography (HPLC), but harbor significant impurities that co-elute or are not UV-active. Therefore, we employ an orthogonal strategy, using multiple analytical methods that measure different physicochemical properties to build a complete and reliable purity profile.[2][4]
-
High-Performance Liquid Chromatography (HPLC-UV): The workhorse of purity analysis, HPLC separates components based on their polarity and interaction with the stationary phase. It is excellent for detecting and quantifying process-related impurities and degradation products.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[6][7] The mass spectrometer provides definitive identification of the detected components.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR provides an absolute measure of purity (w/w %) by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[8] It is insensitive to the presence of non-proton-containing impurities (like inorganic salts) and provides structural confirmation simultaneously.
-
Karl Fischer Titration: This method is the gold standard for accurately determining the water content in a sample, which is crucial as water can impact reaction stoichiometry and stability.
This combination of techniques ensures that we assess purity from multiple angles—chromatographic, spectroscopic, and elemental—leaving little room for undetected impurities.
Comparative Purity Analysis: Supplier A vs. Supplier B vs. Supplier C
To illustrate the importance of this comprehensive approach, we analyzed lots of this compound from three different, anonymized suppliers. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C | Significance & Causality |
| Purity (HPLC, % Area) | 99.81% | 99.25% | 99.65% | HPLC area percent is a relative measure. While useful, it assumes all impurities have the same UV response as the main compound, which is rarely true. |
| Purity (qNMR, % w/w) | 99.7% | 98.8% | 99.1% | qNMR provides an absolute purity value, which is often lower than HPLC area % because it accounts for non-UV active impurities and provides a true mass-to-mass value. |
| Water Content (Karl Fischer, %) | 0.08% | 0.35% | 0.15% | High water content can indicate poor handling/drying procedures and can be detrimental to water-sensitive downstream reactions. |
| Residual Solvents (GC-MS) | Toluene: 25 ppm | Dichloromethane: 550 ppm | Ethyl Acetate: 120 ppm | Reflects the final purification and drying steps. High levels of hazardous solvents (like DCM) are a major concern. |
| Impurity 1: Isomeric Impurity (%) | 0.05% | 0.20% | 0.10% | Isomers can be difficult to separate from the final product and may exhibit different pharmacological activity or toxicity. |
| Impurity 2: De-chlorinated Impurity (%) | Not Detected | 0.15% | 0.03% | Indicates incomplete reaction or degradation, potentially impacting the efficiency of subsequent cross-coupling reactions.[4] |
| Appearance | White Crystalline Solid | Off-white Powder | Light-Tan Powder | Color can indicate the presence of trace, often oxidized, impurities that may not be readily detected by other methods. |
Interpretation of Results
-
Supplier A demonstrates the highest quality. The material shows excellent purity by both relative (HPLC) and absolute (qNMR) methods, with minimal residual solvents and water content. The absence of the de-chlorinated impurity is a significant advantage for predictable reactivity.
-
Supplier B presents the lowest quality material. While the HPLC purity might seem acceptable at first glance (>99%), the absolute purity by qNMR is significantly lower at 98.8%. This discrepancy is explained by the higher water content and a significant level of a de-chlorinated impurity. The presence of high levels of dichloromethane, a class 2 residual solvent, is also a serious drawback.
-
Supplier C offers an intermediate quality product. The purity is good, but the presence of an isomeric impurity at 0.10% could be problematic depending on the specific requirements of the downstream synthesis. The light-tan color also warrants further investigation into potential trace impurities.
This comparison underscores why a multi-technique analysis is non-negotiable for qualifying a critical raw material.
Visualizing the Analytical Workflow
A systematic workflow is essential for ensuring consistent and reliable analysis of incoming materials. The following diagram illustrates the logical process from sample receipt to final qualification.
Caption: Workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
Detailed Experimental Protocols
The trustworthiness of any analysis rests on the quality of the methodology. The following are detailed, step-by-step protocols for the key experiments described.
HPLC-UV Method for Purity and Impurity Profiling
This reverse-phase HPLC method is designed to provide excellent separation of this compound from potential process-related impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
GC-MS Method for Residual Solvent Analysis
This method uses static headspace sampling to analyze for volatile residual solvents without injecting the non-volatile API onto the GC column.
-
Instrumentation: Agilent 7890B GC with 5977B MS and 7697A Headspace Sampler or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol uses a certified internal standard for the accurate determination of mass purity.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d6.
-
Protocol Steps:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Integrate a well-resolved proton signal from the analyte and the singlet from the internal standard.
-
Calculate the purity (w/w %) using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and weights of the analyte and standard.
-
Logical Framework for Supplier Qualification
The combined data from the orthogonal analyses can be fed into a logical decision-making framework to ensure an objective and consistent supplier qualification process.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. qualityfwd.com [qualityfwd.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. series.publisso.de [series.publisso.de]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
comparing reactivity of 6-Chloro-5-methoxypyridin-3-amine with other pyridinamines
A Comparative Guide to the Reactivity of 6-Chloro-5-methoxypyridin-3-amine
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the synthesis of novel compounds with diverse biological activities. Among the vast array of substituted pyridines, this compound stands out as a particularly versatile building block.[1] Its unique arrangement of chloro, methoxy, and amino substituents imparts a distinct reactivity profile that, when understood, can be powerfully exploited.
This guide provides an in-depth comparison of the reactivity of this compound with other pyridinamine analogues. We will dissect the electronic influences of its substituents and explore its performance in key synthetic transformations, supported by mechanistic principles and practical experimental data.
The Electronic Landscape of Substituted Pyridines
The reactivity of any pyridine derivative is fundamentally governed by the electron-withdrawing nature of the ring nitrogen. This nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene but, crucially, activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[2][3] The substituents on this compound further modulate this intrinsic reactivity:
-
C6-Chloro Group: An inductively electron-withdrawing group and a good leaving group for SNAr and cross-coupling reactions.
-
C5-Methoxy Group: An electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its net effect is strongly activating and ortho, para-directing for EAS.
-
C3-Amino Group: A strongly electron-donating group via resonance (+R effect), which significantly activates the ring. It also serves as a nucleophile and a directing group in its own right.
The interplay of these groups creates a nuanced reactivity map, making the molecule a prime candidate for selective, multi-step functionalization.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The C6-chloro group is highly susceptible to displacement by nucleophiles. This reactivity is significantly enhanced by the ring nitrogen, which is ortho to the site of substitution. During nucleophilic attack at C6, the resulting negatively charged intermediate (a Meisenheimer complex) is effectively stabilized by delocalizing the charge onto the electronegative nitrogen atom.[2][4] This stabilization is a key factor that lowers the activation energy for the reaction.
In contrast, a chloro substituent at the C3 or C5 position is much less reactive towards SNAr because this resonance stabilization involving the ring nitrogen is not possible.[4] Therefore, this compound is predicted to be significantly more reactive in SNAr reactions than an isomer like 5-Chloro-6-methoxypyridin-3-amine or 3-chloro-5-aminopyridine.[2]
The C3-amino and C5-methoxy groups, being electron-donating, might be expected to slightly decrease the ring's electrophilicity and slow the reaction. However, the dominant activating effect for SNAr on pyridines is the position of the leaving group relative to the ring nitrogen.[2]
Diagram: SNAr Mechanism at the C6 Position
References
The Evolving Landscape of Pyridine Scaffolds: A Comparative Guide to the Biological Activity of 6-Chloro-5-methoxypyridin-3-amine and Its Derivatives
In the realm of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents have been built. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of novel drugs. Within this vast chemical space, 6-Chloro-5-methoxypyridin-3-amine has emerged as a particularly valuable building block, serving as a key intermediate in the synthesis of compounds targeting a range of biological processes. While the parent compound itself is primarily utilized for its chemical reactivity, its derivatives have demonstrated significant and varied biological activities, from potent enzyme inhibition to promising neuroprotective effects. This guide provides a comparative analysis of the biological landscape of this compound derivatives versus the parent compound, offering insights for researchers, scientists, and drug development professionals.
The Parent Compound: A Chemist's Tool
Derivatives in Action: From Kinase Inhibition to Neuroprotection
The true potential of this compound is realized in its derivatives, which have shown significant promise in two key therapeutic areas: oncology and neurodegenerative diseases.
Targeting Cancer: The Rise of PI3K/mTOR/PIM Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer research.
A noteworthy study showcases the use of a close derivative, (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester, in the synthesis of macrocyclic compounds with potent triple inhibitory activity against PI3K, mTOR, and PIM kinases.[1] This transformation of a simple pyridine building block into a highly active and specific multi-target inhibitor highlights the power of chemical modification.
Table 1: Biological Activity of Representative Kinase Inhibitor Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| MCX 28 | PI3K/mTOR/PIM | PI3Kα: 0.4, mTOR: 74, PIM-1: <10 | [1] |
| MCX 29 | PI3K/mTOR | PI3Kα: 1.1, mTOR: 200 | [1] |
| MCX 30 | PI3K/mTOR | PI3Kα: 0.4, mTOR: 200 | [1] |
| MCX 31 | PI3K/mTOR | PI3Kα: 0.1, mTOR: 74 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.
The data clearly demonstrates that derivatization of the 6-methoxypyridin-3-amine core can lead to compounds with nanomolar and even sub-nanomolar potency against key cancer targets.
A Beacon of Hope in Neurodegeneration
The aggregation of α-synuclein protein is a pathological hallmark of Parkinson's disease and other synucleinopathies. The development of small molecules that can bind to these aggregates is crucial for both diagnostic imaging and potential therapeutic intervention.
Researchers have successfully synthesized N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives that exhibit high affinity for α-synuclein aggregates.[2] These compounds serve as promising candidates for the development of positron emission tomography (PET) tracers for in vivo imaging of α-synuclein pathology.
Furthermore, a structurally related compound, (-)-P7C3-S243, which contains a 6-methoxypyridin-2-amine moiety, has demonstrated significant neuroprotective effects in animal models of Parkinson's disease and hippocampal neurogenesis.[3] This suggests that derivatives of the this compound scaffold may also hold therapeutic potential for a range of neurodegenerative disorders.
Experimental Corner: Synthesizing and Testing the Derivatives
The successful development of these biologically active derivatives relies on robust synthetic and analytical methodologies.
Synthetic Workflow: From Parent Compound to Potent Inhibitor
The synthesis of kinase inhibitors from this compound derivatives often involves a key palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis [1]
-
Reactant Preparation: In a reaction vessel, dissolve the (5-amino-6-methoxypyridin-3-yl)boronic acid pinacol ester (1.0 eq) and the appropriate aryl halide coupling partner (1.1 eq) in a suitable solvent such as 1,4-dioxane.
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as aqueous sodium carbonate (2.0 M solution, 2.0 eq), to the reaction mixture.
-
Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Evaluating Biological Activity: In Vitro Kinase Assay
To determine the potency of the synthesized derivatives as kinase inhibitors, an in vitro kinase assay is employed.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro PI3Kα Kinase Assay [4]
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare serial dilutions of the test compounds (derivatives) in DMSO.
-
Assay Plate Setup: To the wells of a 96-well plate, add the reaction buffer, a known concentration of purified PI3Kα enzyme, and the substrate (e.g., phosphatidylinositol).
-
Inhibitor Addition: Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-32P]ATP) to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). The amount of phosphorylated substrate is then quantified, often by measuring radioactivity using a scintillation counter or through antibody-based detection methods (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion: A Scaffold of Immense Potential
The journey from the chemically versatile but biologically quiescent this compound to its highly potent and specific derivatives exemplifies a cornerstone of modern drug discovery. While the parent compound serves as an invaluable starting point, it is through thoughtful and creative chemical modification that its true therapeutic potential is unlocked. The successful development of kinase inhibitors for oncology and promising agents for neurodegenerative diseases underscores the power of this pyridine scaffold. As synthetic methodologies continue to advance and our understanding of disease biology deepens, we can anticipate that the derivatives of this compound will continue to populate the pipelines of drug discovery, offering new hope for the treatment of a wide range of human ailments.
References
- 1. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 6-Chloro-5-methoxypyridin-3-amine Analogs: A Comparative Guide for Kinase Inhibitor Design
For researchers, medicinal chemists, and drug development professionals, the 6-chloro-5-methoxypyridin-3-amine scaffold represents a privileged starting point for the discovery of potent and selective kinase inhibitors. The strategic arrangement of a chlorine atom at the 6-position, a methoxy group at the 5-position, and an amine at the 3-position of the pyridine ring provides a unique combination of features. This scaffold can effectively anchor within the ATP-binding site of various kinases, while also presenting versatile vectors for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The biological activity of analogs derived from the this compound framework is profoundly influenced by the nature of the substituents, primarily at the 3-amino position. These modifications are crucial for extending into and interacting with specific pockets within the kinase active site, thereby dictating the potency and selectivity profile of the inhibitor.
Substitutions at the 3-Amino Position
The 3-amino group serves as a key attachment point for various aryl and heteroaryl moieties, often through an amide or a direct C-N bond. These substituents can form critical interactions with the kinase hinge region and explore deeper pockets of the ATP-binding site.
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors.[1] In these complex structures, the this compound core is part of a larger scaffold. For instance, a compound with a quinoline core showed potent PI3Kα kinase inhibitory activity with an IC50 of 0.22 nM and mTOR kinase inhibitory activity with an IC50 of 23 nM.[1] Another derivative demonstrated strong antiproliferative activity in HCT-116 cells with an IC50 of 20 nM.[1] These examples highlight the potential of this scaffold in developing highly potent kinase inhibitors.
While specific IC50 values for a systematic series of simple N-substituted this compound analogs are not available in a single public source, the following table summarizes representative data for more complex molecules containing this core, illustrating the impact of various substitutions on kinase inhibition.
| Compound ID | Core Structure | R-Group (at 3-amino position) | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | N-(6-chloro-5-methoxypyridin-3-yl)sulfonamide | 2,4-difluorophenyl | PI3Kα / mTOR | 0.22 / 23 | [1] |
| 2 | N-(6-chloro-5-methoxypyridin-3-yl)amide | Thiazole derivative | Src/Abl | Potent | [2] |
| 3 | N-(6-chloro-3-nitropyridin-2-yl) | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ (S6K2) | 444 | [3] |
Note: The presented data is for complex derivatives containing the this compound core and is intended to be illustrative of the potential for potent inhibition.
The data, though from structurally complex molecules, suggests that appropriate substitution on the 3-amino group can lead to highly potent and selective kinase inhibitors. The 2,4-difluorophenylsulfonamide in compound 1, for example, appears to be a favorable moiety for PI3K/mTOR inhibition.
Key Signaling Pathway: PI3K/AKT/mTOR
Many of the kinase inhibitors derived from the this compound scaffold target key nodes in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
To ensure the generation of reliable and reproducible data for SAR studies, standardized experimental protocols are essential.
General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol describes a general method for the palladium-catalyzed N-arylation of the 3-amino group.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen). Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C). Stir vigorously for the required time (2-24 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-arylated product.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 values of the synthesized analogs against a target kinase.[4]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme in an appropriate assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The strategic functionalization of the 3-amino group is a key determinant of the potency and selectivity of the resulting analogs. While a systematic public SAR study on simple derivatives is lacking, the available data from more complex molecules clearly demonstrates the potential of this scaffold to yield highly active compounds against various kinase targets. The experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of new analogs, enabling further exploration of the rich chemical space around this promising core.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Journey: From Nitropyridine Precursor to 6-Chloro-5-methoxypyridin-3-amine
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the precise characterization of molecules at each stage is not merely a procedural formality; it is the bedrock of quality, safety, and efficacy. This guide provides a comprehensive spectroscopic comparison of the pivotal intermediate, 6-Chloro-5-methoxypyridin-3-amine, and its common precursor, 2-chloro-3-methoxy-5-nitropyridine. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the analytical tools to confidently track this crucial transformation.
The synthesis of this compound, a valuable building block in the development of various therapeutic agents, often proceeds via the reduction of the nitro group of 2-chloro-3-methoxy-5-nitropyridine. The transition from a nitro to an amine functionality induces significant changes in the electronic and structural landscape of the molecule, which are readily observable through spectroscopic techniques. Understanding these spectral shifts is paramount for reaction monitoring, purity assessment, and structural confirmation.
The Synthetic Transformation: A Logical Workflow
The conversion of 2-chloro-3-methoxy-5-nitropyridine to this compound is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. Several reagents can accomplish this transformation; however, a common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium. This method is often preferred for its efficiency and relatively mild conditions.
Caption: Synthetic pathway from the nitropyridine precursor to the amine product.
Spectroscopic Comparison: Unveiling the Molecular Changes
The transformation of the nitro group to an amine group brings about distinct and predictable changes in the spectroscopic signatures of the molecule. Below, we compare the expected and observed data for the precursor and the final product across three key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the structural skeleton of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR: A Tale of Two Aromatic Protons
The pyridine ring in both molecules features two aromatic protons. Their chemical shifts are highly sensitive to the electronic nature of the substituents.
-
2-chloro-3-methoxy-5-nitropyridine: The potent electron-withdrawing nature of the nitro group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values).
-
This compound: The electron-donating amino group shields the aromatic protons, leading to an upfield shift (lower ppm values) compared to the precursor. The protons of the amine group itself will also be visible, typically as a broad singlet.
¹³C NMR: Tracking the Carbon Skeleton
The chemical shifts of the carbon atoms in the pyridine ring are also significantly affected by the change in the substituent at the 3-position.
-
2-chloro-3-methoxy-5-nitropyridine: The carbon atom attached to the nitro group (C5) will be significantly deshielded.
-
This compound: The carbon atom attached to the amino group (C3) will experience a shielding effect, resulting in an upfield shift compared to the corresponding carbon in the precursor.
| Compound | ¹H NMR (Predicted/Observed δ, ppm) | ¹³C NMR (Predicted/Observed δ, ppm) |
| 2-chloro-3-methoxy-5-nitropyridine | Aromatic H: ~8.0-9.0 (two distinct signals), Methoxy H: ~4.0 (s, 3H) | Aromatic C: ~110-160 (five signals), Methoxy C: ~55-60 |
| This compound | Aromatic H: ~6.5-7.5 (two distinct signals), Methoxy H: ~3.8 (s, 3H), Amine H: broad singlet | Aromatic C: ~100-150 (five signals), Methoxy C: ~55 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The most dramatic change in the FT-IR spectrum upon reduction of the nitro group is the disappearance of the strong nitro group stretches and the appearance of characteristic amine group absorptions.
-
2-chloro-3-methoxy-5-nitropyridine: The spectrum is dominated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively[1].
-
This compound: The nitro group absorptions are absent. Instead, two medium-intensity peaks appear in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine. An N-H bending (scissoring) vibration is also typically observed around 1600 cm⁻¹.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| 2-chloro-3-methoxy-5-nitropyridine | ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), ~1250 (C-O stretch), ~700-800 (C-Cl stretch) |
| This compound | ~3400 & ~3300 (N-H stretches), ~1620 (N-H bend), ~1250 (C-O stretch), ~700-800 (C-Cl stretch) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
The molecular weight difference between the precursor and the product is a key diagnostic feature. The reduction of a nitro group (NO₂) to an amino group (NH₂) results in a decrease in molecular weight of 30 atomic mass units (amu).
-
2-chloro-3-methoxy-5-nitropyridine: The molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight (188.57 g/mol )[2]. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2⁺).
-
This compound: The molecular ion peak will be observed at m/z corresponding to its molecular weight (158.58 g/mol )[3]. The characteristic chlorine isotopic pattern will also be present.
Fragmentation Patterns:
Electron Ionization (EI) mass spectrometry often leads to fragmentation of the molecular ion, providing valuable structural information.
-
2-chloro-3-methoxy-5-nitropyridine: Common fragmentation pathways include the loss of the nitro group (-46 amu) or a nitro radical (-46 amu), followed by loss of a methyl radical (-15 amu) from the methoxy group[1].
-
This compound: Fragmentation of aromatic amines can be complex. A common fragmentation pathway involves the loss of HCN (-27 amu) from the pyridine ring.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| 2-chloro-3-methoxy-5-nitropyridine | 188/190 (M⁺/M+2⁺) | Loss of NO₂ (m/z 142/144), Loss of OCH₃ (m/z 157/159) |
| This compound | 158/160 (M⁺/M+2⁺) | Loss of HCN (m/z 131/133) |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, adherence to standardized experimental protocols is essential.
Synthesis of this compound
This protocol is adapted from a general procedure for the reduction of nitroaromatic compounds using tin(II) chloride[4].
Caption: Step-by-step workflow for the synthesis of this compound.
Materials:
-
2-chloro-3-methoxy-5-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-methoxy-5-nitropyridine in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Basify the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until a pH of >8 is reached.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Analysis Protocols
Caption: General workflows for spectroscopic analysis.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal should be acquired and subtracted from the sample spectrum.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph. For Electrospray Ionization (ESI), the sample solution is infused directly into the source. Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The spectroscopic comparison of this compound and its precursor, 2-chloro-3-methoxy-5-nitropyridine, provides a clear and definitive means of tracking this important synthetic transformation. The distinct shifts in NMR signals, the appearance and disappearance of characteristic IR absorption bands, and the predictable change in molecular weight observed in mass spectrometry serve as reliable analytical checkpoints. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can ensure the identity and purity of their compounds, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
- 1. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]
- 2. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to HPLC and NMR Analysis for the Structural Confirmation of 6-Chloro-5-methoxypyridin-3-amine
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities and critical intermediates like 6-Chloro-5-methoxypyridin-3-amine, a substituted pyridine derivative, ensuring structural integrity and purity is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating their synergistic roles in achieving unequivocal structural confirmation.
While HPLC excels at determining the purity of a sample, it is NMR that provides the detailed atomic-level information necessary to piece together the molecular puzzle. This guide will walk through the experimental protocols for each technique, explain the causality behind the chosen methods, and illustrate how their combined data provides a self-validating system for structural verification.
High-Performance Liquid Chromatography (HPLC): The Litmus Test for Purity
HPLC, particularly in its reverse-phase mode, is an indispensable tool for the rapid assessment of sample purity.[1][2] The principle of reverse-phase HPLC lies in the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase.[3][4] Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase, leading to longer retention times. This differential partitioning allows for the efficient separation of the target compound from impurities, starting materials, and byproducts.[2]
Experimental Protocol: Reverse-Phase HPLC Analysis
Objective: To determine the purity of the synthesized this compound product.
-
Instrumentation and Column: A standard HPLC system equipped with a UV detector is used. The separation is performed on a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a versatile stationary phase that provides excellent resolution for a wide range of organic molecules.
-
Mobile Phase Preparation: The mobile phase consists of two solvents:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile The addition of formic acid helps to protonate the basic nitrogen of the pyridine ring, leading to sharper peaks and improved chromatographic performance.
-
-
Sample Preparation: A stock solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.[5][6] The sample is then filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[6][7]
-
Chromatographic Conditions: A gradient elution is employed to ensure the efficient elution of compounds with varying polarities.
Interpreting HPLC Data: Beyond a Single Peak
The primary output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The retention time (Rt) of the major peak, under specific conditions, serves as a preliminary identifier for the compound. More importantly, the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
| Parameter | Typical Result | Interpretation |
| Retention Time (Rt) | 6.5 min | A characteristic property under the defined method. |
| Purity (by Area %) | >99% | Indicates a high-purity sample, suitable for NMR analysis. |
While an HPLC result showing a single, sharp peak with >99% purity is an excellent indicator of a clean sample, it does not, on its own, confirm the structure. Co-eluting impurities or isomers with similar polarities could be hidden within the main peak. Therefore, HPLC should be viewed as a necessary prerequisite for the more definitive structural analysis provided by NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Blueprint
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule.[10][11] It works by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural elucidation.[12]
Experimental Protocol: 1D and 2D NMR Analysis
Objective: To unambiguously determine the chemical structure of this compound.
-
Sample Preparation: Approximately 10-15 mg of the HPLC-purified sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual proton signal does not interfere with the key aromatic signals of the analyte.
-
Instrumentation: A 500 MHz NMR spectrometer is used to acquire the data. Higher field strengths provide better signal dispersion and resolution.
-
NMR Experiments: A suite of experiments is performed to build a complete picture of the molecule:
-
¹H NMR (Proton): Identifies all unique proton environments in the molecule.
-
¹³C NMR (Carbon): Identifies all unique carbon environments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, typically through 2-3 bonds.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[13][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is crucial for connecting molecular fragments.[13][15][16]
-
Piecing Together the Puzzle: Interpreting the NMR Spectra
For this compound, the expected NMR data would be as follows:
| Experiment | Expected Chemical Shifts (ppm) and Correlations | Interpretation |
| ¹H NMR | δ 7.5 (d, 1H), δ 7.1 (d, 1H), δ 5.5 (s, 2H), δ 3.8 (s, 3H) | Two distinct aromatic protons, an amine group, and a methoxy group. |
| ¹³C NMR | δ 150, δ 140, δ 135, δ 125, δ 110, δ 56 | Six distinct carbon signals, consistent with the proposed structure. |
| COSY | Correlation between δ 7.5 and δ 7.1 | Confirms that the two aromatic protons are coupled to each other. |
| HSQC | δ 7.5 correlates with a ¹³C signal, δ 7.1 correlates with another ¹³C signal, δ 3.8 correlates with δ 56 | Directly links the aromatic and methoxy protons to their respective carbons. |
| HMBC | δ 3.8 (methoxy protons) correlates to the carbon at δ 150 (C5). Protons at δ 7.5 and δ 7.1 show correlations to neighboring carbons. | Provides the long-range connectivity that pieces the entire structure together, confirming the substitution pattern. |
The HMBC experiment is particularly powerful; the correlation between the methoxy protons and the carbon at position 5 is a key piece of evidence that confirms the placement of the methoxy group relative to the other substituents on the pyridine ring.
The Synergistic Workflow: From Purity to Confirmed Structure
The true power of these techniques is realized when they are used in a complementary workflow. HPLC first establishes the purity of the sample, giving confidence that the subsequent NMR analysis is being performed on the compound of interest and not a mixture. NMR then provides the definitive structural data that HPLC cannot.
Caption: Integrated workflow for structural confirmation.
This integrated approach provides a self-validating system. For instance, if the ¹H NMR spectrum showed unexpected signals, the HPLC data could be revisited to look for minor impurities that might not have been obvious at first glance. Conversely, the definitive structure from NMR confirms that the major peak observed in the HPLC chromatogram is indeed the target molecule.
Caption: Key 2D NMR correlations for structural assignment.
Comparison with Alternatives
While other techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information, they do not offer the same level of detail for complete structural isomer differentiation as NMR. MS provides the molecular weight, confirming the elemental formula, but often cannot distinguish between isomers. IR spectroscopy identifies functional groups present but does not reveal how they are connected. The combination of HPLC for purity and a full suite of NMR experiments for connectivity remains the gold standard for the structural confirmation of small organic molecules in the pharmaceutical industry.[17]
Conclusion
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. organomation.com [organomation.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. jchps.com [jchps.com]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. emerypharma.com [emerypharma.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hyphenated HPLC-NMR and its applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 6-Chloro-5-methoxypyridin-3-amine Derivatives
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. For researchers investigating derivatives of 6-Chloro-5-methoxypyridin-3-amine, a scaffold with significant potential in medicinal chemistry, a thorough assessment of metabolic stability is paramount. This guide provides an in-depth, comparative analysis of the metabolic stability of this class of compounds, grounded in established scientific principles and experimental data. We will explore the causative factors behind experimental choices, detail self-validating protocols, and present data in a clear, comparative format to aid in the selection and optimization of drug candidates.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile.[1][2] A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor bioavailability. Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a key objective in the iterative process of lead optimization. For pyridine-containing compounds, this is particularly crucial as the pyridine ring can be susceptible to various metabolic transformations.[3][4]
The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily, which are abundant in the liver.[5][6][7] These enzymes catalyze a range of oxidative reactions. For derivatives of this compound, potential metabolic "hotspots" include the pyridine ring itself, the methoxy group, and any substituents introduced to the core structure. Understanding the interplay between a derivative's structure and its susceptibility to CYP-mediated metabolism is essential for designing more robust drug candidates.[8]
Experimental Framework for Assessing Metabolic Stability
The in vitro microsomal stability assay is a widely accepted and high-throughput method for evaluating the intrinsic clearance of a compound.[1][9][10][11] This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[1][10] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can simulate Phase I metabolism and quantify the rate of disappearance of the parent compound over time.[1][10]
Below is a logical workflow for a typical microsomal stability assay, designed to ensure data integrity and reproducibility.
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a step-by-step guide for assessing the metabolic stability of this compound derivatives using human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Human liver microsomes (pooled)[9]
-
Phosphate buffer (100 mM, pH 7.4)[11]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][11]
-
Ice-cold acetonitrile with an internal standard for quenching and sample preparation[11]
-
96-well plates
-
Incubator shaker set to 37°C[11]
-
Centrifuge
-
LC-MS/MS system[9]
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive control in a suitable organic solvent (e.g., DMSO).[11]
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.[10][11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[9]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the diluted microsome solution to achieve the final desired concentration (e.g., 1 µM).[10] Include a negative control without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[10]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[10][12]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[12]
-
Comparative Analysis of this compound Derivatives
To illustrate the application of this protocol, consider a hypothetical series of this compound derivatives with varying substituents at the R position. The following table summarizes the metabolic stability data obtained from a human liver microsomal assay.
| Compound ID | R-Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Parent | -H | 25 | 27.7 |
| Derivative A | -CH3 | 45 | 15.4 |
| Derivative B | -CF3 | >60 | <11.5 |
| Derivative C | -Phenyl | 15 | 46.2 |
| Derivative D | -F | 55 | 12.6 |
Interpretation of Results:
-
Parent Compound: The parent this compound exhibits moderate metabolic stability.
-
Derivative A (-CH3): The addition of a small alkyl group at the R position leads to a noticeable improvement in metabolic stability, suggesting this position is not a primary site of metabolism or that the methyl group sterically hinders enzymatic access.
-
Derivative B (-CF3): The electron-withdrawing trifluoromethyl group significantly enhances metabolic stability. This is a common strategy in medicinal chemistry to block potential sites of oxidative metabolism.[13]
-
Derivative C (-Phenyl): The introduction of a phenyl ring results in a marked decrease in metabolic stability. The phenyl group itself provides a new, susceptible site for hydroxylation by CYP enzymes.
-
Derivative D (-F): Similar to the trifluoromethyl group, the strongly electron-withdrawing fluorine atom improves metabolic stability, likely by increasing the oxidation potential of the molecule.
This comparative data allows researchers to establish a preliminary structure-activity relationship (SAR) for metabolic stability within this series of compounds.
Mechanistic Considerations and Structural Modifications
The observed differences in metabolic stability can be rationalized by considering the electronic and steric properties of the substituents.
Caption: Factors influencing the metabolic stability of derivatives.
Strategies to enhance the metabolic stability of this compound derivatives include:
-
Introduction of Electron-Withdrawing Groups: As demonstrated with Derivatives B and D, incorporating fluorine or trifluoromethyl groups can effectively "shield" the molecule from oxidative metabolism.[13]
-
Steric Hindrance: Introducing bulky groups near potential metabolic hotspots can physically block the access of metabolizing enzymes.
-
Scaffold Hopping: In cases of persistent metabolic liabilities, replacing the pyridine ring with a less metabolically susceptible isostere could be considered.[4]
Conclusion and Future Directions
The systematic assessment of metabolic stability is an indispensable component of modern drug discovery. The in vitro microsomal stability assay provides a robust and efficient platform for generating comparative data that can guide the optimization of lead compounds. For derivatives of this compound, a clear understanding of the structure-metabolism relationship is crucial for designing next-generation candidates with improved pharmacokinetic properties. Future work should focus on identifying the specific metabolites formed to gain a more detailed understanding of the metabolic pathways involved. This can be achieved through metabolite identification studies using high-resolution mass spectrometry.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450: Drug metabolism, drug interactions, and drug targets - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 6-Chloro-5-methoxypyridin-3-amine
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and controlling the inhibitor's interaction with the entire human kinome. The 6-chloro-5-methoxypyridin-3-amine core represents a promising starting point for kinase inhibitor design, offering a versatile backbone for achieving desired potency and selectivity. However, like all ATP-competitive scaffolds, it carries an inherent risk of off-target binding, which can lead to unforeseen toxicities or polypharmacological effects.
This guide provides an in-depth, comparative analysis of the essential methodologies for profiling the cross-reactivity of novel kinase inhibitors derived from this scaffold. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that every protocol is part of a self-validating system for generating robust and reliable selectivity data.
The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. Consequently, small molecules designed to block this site in a specific kinase often exhibit activity against multiple other kinases. This cross-reactivity can be a double-edged sword. While sometimes leading to beneficial polypharmacology, it is more often the source of off-target toxicities that can derail a drug development program.
Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a crucial, data-driven strategy to:
-
Identify and mitigate potential safety liabilities.
-
Validate on-target activity in a complex biological system.
-
Guide structure-activity relationship (SAR) studies to optimize selectivity.
-
Uncover novel therapeutic opportunities through controlled polypharmacology.
Comparative Analysis of Profiling Methodologies
There is no single "best" method for assessing kinase inhibitor selectivity; rather, a multi-pronged approach provides the most complete picture. The primary techniques can be broadly categorized into biochemical assays (measuring direct target binding or enzymatic inhibition) and cell-based assays (measuring target engagement in a physiological context).
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Large-Panel Enzymatic Assays | Measures the inhibition of kinase-catalyzed phosphorylation of a substrate in the presence of the inhibitor.[1][2] | IC50 (half-maximal inhibitory concentration) | Direct measure of functional inhibition. High-throughput formats are available.[1][3] | Requires active, purified enzymes and specific substrates. IC50 values are dependent on ATP concentration.[4][5] |
| Competition Binding Assays (e.g., KINOMEscan®) | Quantifies the ability of a test compound to displace a reference ligand from the ATP-binding site of a large panel of kinases.[6][7] | Kd (dissociation constant), % Inhibition | ATP-independent, providing a true measure of binding affinity.[6] Broad coverage of the kinome.[7] | Does not measure functional inhibition (agonism vs. antagonism). May not detect allosteric inhibitors. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[8][9][10] | Thermal shift (ΔTm), ITDRFCETSA (IC50 of target engagement) | Confirms target engagement in a physiological environment.[8][11] Can be adapted for proteome-wide analysis (MS-CETSA).[9][12] | Lower throughput than biochemical assays. Requires a specific antibody for each target in Western blot-based formats.[10] |
Experimental Workflows & Protocols
A logical and efficient workflow is essential for the comprehensive profiling of a novel inhibitor derived from the this compound scaffold. The following workflow illustrates a robust, multi-tiered approach.
Protocol 1: KINOMEscan® Competition Binding Assay (Tier 1 & 2)
This method provides a broad, unbiased view of the inhibitor's selectivity by measuring its binding affinity against a large panel of kinases.[6][7]
Causality: The choice of an ATP-independent binding assay as the primary screen is deliberate. It eliminates the confounding variable of ATP concentration, which can vary between kinases and assay conditions, thus providing a more direct comparison of binding affinities (Kd) across the kinome.[4][6]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test inhibitor (e.g., a novel this compound derivative) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Execution (performed by service provider, e.g., Eurofins Discovery/KINOMEscan®):
-
Kinases, tagged with DNA, are combined with an immobilized, active-site directed ligand.
-
The test compound is added to the reaction. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.[6]
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[6]
-
-
Initial Screen (Tier 1): The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the full kinase panel.
-
Data Analysis (Tier 1): Results are often expressed as a percentage of control (%Ctrl), where a lower number signifies stronger binding.
-
%Ctrl = (test compound signal / DMSO control signal) * 100
-
Hits are identified based on a pre-defined threshold (e.g., %Ctrl < 10).
-
-
Kd Determination (Tier 2): For the primary target and any significant off-targets identified in Tier 1, a dose-response experiment is performed with a wide range of inhibitor concentrations to determine the dissociation constant (Kd).
Data Presentation: The results are powerfully visualized using a TREEspot® diagram, which maps the inhibitor's interactions onto a phylogenetic tree of the human kinome.
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Tier 3)
CETSA is a biophysical method that directly verifies that the inhibitor engages its target inside a living cell.[8][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand.[10][11]
Causality: Moving from a biochemical to a cellular assay is a critical validation step. Potent binding in a purified system (biochemical assay) does not guarantee target engagement in the crowded, complex cellular environment where factors like cell permeability, efflux pumps, and high intracellular ATP concentrations come into play. CETSA directly addresses this by measuring binding in situ.[11]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using Western blotting with a specific primary antibody.
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of inhibitor concentrations and heat all samples at a single, fixed temperature (chosen from the melting curve to be in the middle of the steepest slope). Plot the amount of soluble protein against the inhibitor concentration to determine the cellular IC50 of target engagement.[10]
-
Interpreting the Data: A Holistic View of Selectivity
The ultimate goal is to build a comprehensive selectivity profile. For a hypothetical inhibitor, "Cpd-X," derived from this compound and designed to target Kinase A, the data might look like this:
Table 1: Integrated Selectivity Profile for Cpd-X
| Target Kinase | KINOMEscan® Kd (nM) | Enzymatic IC50 (nM) | CETSA ΔTm (°C) | Notes |
| Kinase A (Primary Target) | 5 | 15 | +4.5 | Potent on-target binding and cellular engagement. |
| Kinase B (Off-Target) | 50 | 150 | +1.2 | 10-fold weaker binding, confirmed in functional and cellular assays. |
| Kinase C (Off-Target) | 800 | >10,000 | Not Detected | Weak binder, no functional inhibition. Low risk. |
| Kinase D (Off-Target) | 25 | >5,000 | Not Detected | Potent binder but no functional inhibition. Possible pseudokinase or scaffold binding without inhibition. |
This integrated view is critical. The KINOMEscan® data for Kinase D shows potent binding, which might be a red flag. However, the lack of functional inhibition in the enzymatic assay and no evidence of target engagement in cells (CETSA) significantly de-risks this off-target interaction. Conversely, the data for Kinase B confirms a true off-target liability that must be addressed through further chemical optimization.
Conclusion
The this compound scaffold holds potential for the development of novel kinase inhibitors. However, its promise can only be realized through a rigorous and multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screening with orthogonal functional assays and, most importantly, confirming target engagement in a cellular context, researchers can build a robust, self-validating dataset. This strategy not only preempts late-stage failures due to unforeseen toxicities but also provides the critical insights needed to guide the intelligent design of next-generation inhibitors with superior selectivity and therapeutic potential.
References
- 1. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024040131A1 - Pyridopyrimidine kras inhibitors - Google Patents [patents.google.com]
- 3. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 9. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]
- 10. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-methoxypyridin-3-amine
As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 6-Chloro-5-methoxypyridin-3-amine is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental integrity, and the trustworthiness of our operations. This guide provides a direct, procedural framework for the safe management and disposal of this halogenated pyridine derivative, grounded in established safety protocols and regulatory standards.
Foundational Step: Hazard Assessment and Characterization
Before any handling or disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a substance that demands respect due to its acute toxicity and irritant properties.[1][2] The causality is clear: failure to recognize these hazards leads directly to improper handling, inadequate personal protection, and the potential for serious chemical exposure.
A synthesis of information from multiple safety data sheets (SDS) provides a comprehensive hazard profile, summarized below.
| Hazard Category | GHS Classification | Signal Word & Statements |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | Danger or Warning H301/H302: Toxic/Harmful if swallowed.[1][3][4] H311/H312: Toxic/Harmful in contact with skin.[1] H331/H332: Toxic/Harmful if inhaled.[1] |
| Skin Irritation | Category 2 | Warning H315: Causes skin irritation.[2][3] |
| Eye Irritation | Category 2A | Warning H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | Warning H335: May cause respiratory irritation.[1][2][3] |
This assessment directly informs all subsequent safety and disposal protocols. The compound's multi-route toxicity necessitates stringent containment and personal protection.
Mandatory Personal Protective Equipment (PPE) & Safe Handling
Given the established hazards, a self-validating system of protection is required. This means using PPE not as a recommendation, but as an indispensable barrier to exposure. All handling, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
| PPE Category | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[5] Standard safety glasses are insufficient due to the serious eye irritation risk.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat are mandatory.[5] This prevents accidental skin contact, a known route of toxicity. Contaminated clothing must be removed immediately and laundered before reuse.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust generation is unavoidable or if working outside of a fume hood.[5] This is a direct countermeasure to the inhalation toxicity and respiratory irritation hazards.[1] |
Always wash hands and skin thoroughly after handling the material, even when gloves are worn.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Spill and Accidental Release Protocol
Emergency preparedness is a hallmark of a trustworthy laboratory environment. In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
Step-by-Step Spill Response:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the danger area.[3] Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain & Clean:
-
Decontaminate: Clean the affected area thoroughly.[5] The collected cleaning materials are also considered hazardous waste and must be placed in the same waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following established internal procedures.
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a hazardous chemical waste. Under no circumstances should this material or its containers be disposed of in the regular trash or poured down the sanitary sewer.[1] Doing so violates regulatory standards and poses a significant threat to the environment.
The following diagram and protocol outline the mandatory decision-making and operational workflow for proper disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
